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  • Product: 6-Oxa-1-azaspiro[3.4]octan-2-one
  • CAS: 1341785-91-8

Core Science & Biosynthesis

Foundational

Conformational analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one

An In-Depth Technical Guide to the Conformational Analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of paramount importance in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in contemporary medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties.[1][2] The 6-Oxa-1-azaspiro[3.4]octan-2-one core, which integrates a β-lactam with a tetrahydrofuran ring, represents a novel and intriguing chemotype. A comprehensive understanding of its conformational landscape is critical for harnessing its full potential in drug design. This guide provides a robust framework for the conformational analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one, delineating a synergistic approach that combines computational modeling with advanced spectroscopic techniques. As a prospective analysis, this document is intended to be a foundational resource for researchers venturing into the study of this and related spirocyclic systems.

Introduction: The Significance of Spirocyclic Lactams

The conformational rigidity inherent in spirocyclic systems provides a powerful tool for medicinal chemists to constrain the presentation of pharmacophoric elements in three-dimensional space.[1] This can lead to improved binding affinity, enhanced selectivity, and more favorable pharmacokinetic profiles. The fusion of a β-lactam ring, a privileged structure in antibiotic chemistry, with a tetrahydrofuran moiety in 6-Oxa-1-azaspiro[3.4]octan-2-one introduces specific stereoelectronic features that are expected to govern its bioactivity. The central objective of this guide is to detail a comprehensive workflow for elucidating the conformational preferences and dynamic behavior of this molecule, thereby providing a blueprint for its rational derivatization in drug discovery programs.

Theoretical Framework: Conformational Degrees of Freedom

The conformational landscape of 6-Oxa-1-azaspiro[3.4]octan-2-one is primarily defined by the interplay between the puckering of the five-membered tetrahydrofuran ring and the inherent strain of the four-membered β-lactam ring. The tetrahydrofuran ring is known to adopt non-planar conformations, typically envelope (E) or twist (T) forms, to alleviate torsional strain. The spiro fusion introduces significant constraints, and the preferred pucker of the tetrahydrofuran ring will be strongly coupled to the overall molecular geometry. The β-lactam ring is expected to be nearly planar, but slight deviations can occur. The key conformational questions to be addressed are:

  • What are the preferred puckering modes of the tetrahydrofuran ring?

  • What is the energetic barrier to interconversion between these conformers?

  • How does the spiro fusion influence the geometry of the β-lactam ring?

Computational Conformational Analysis: A Predictive Protocol

Computational modeling is an indispensable tool for predicting the stable conformers and the energetic landscape of a molecule before embarking on experimental work.[3] High-level ab initio methods have been successfully used to predict the conformations of similar spiro β-lactams.[4]

Methodology

A multi-step computational protocol is recommended to ensure a thorough exploration of the conformational space.

Step 1: Initial 3D Structure Generation The starting point for any computational analysis is the generation of a reasonable initial 3D structure. This can be accomplished using standard molecular building software (e.g., Avogadro, ChemDraw 3D).

Step 2: Molecular Mechanics (MM) Conformational Search A broad conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) should be performed to identify a set of low-energy conformers. This step is computationally inexpensive and allows for the exploration of a wide range of possible geometries.

Step 3: Quantum Mechanics (QM) Geometry Optimization The low-energy conformers identified in the MM search should be subjected to geometry optimization using a more accurate quantum mechanics method. Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set (e.g., 6-31G*) provides a good balance of accuracy and computational cost for molecules of this size.

Step 4: Vibrational Frequency Analysis Frequency calculations must be performed on all optimized geometries to characterize them as true minima (no imaginary frequencies) or transition states (one imaginary frequency). This step is crucial for validating the nature of the stationary points on the potential energy surface.

Step 5: Calculation of Thermochemical Properties From the frequency calculations, thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be calculated to determine the relative populations of the conformers at a given temperature.

Data Presentation

The results of the computational analysis should be summarized for clarity.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)Predicted Dipole Moment (D)
A 0.00C1-O-C4-C5: valuevalue
B valueC1-O-C4-C5: valuevalue
C valueC1-O-C4-C5: valuevalue

Table 1: Predicted properties of the stable conformers of 6-Oxa-1-azaspiro[3.4]octan-2-one.

G cluster_0 Potential Energy Surface A Conformer A (Global Minimum) TS_AB TS_AB (Transition State) A->TS_AB ΔE_act(A→B) B Conformer B B->TS_AB ΔE_act(B→A) TS_AB->B

Caption: A simplified potential energy surface diagram illustrating the relationship between two conformers and the transition state connecting them.

Proposed Synthesis and Spectroscopic Characterization

Experimental validation of the computational predictions requires the synthesis and characterization of 6-Oxa-1-azaspiro[3.4]octan-2-one. A plausible synthetic route could involve a Staudinger [2+2] cycloaddition, a well-established method for the synthesis of β-lactams.[5]

Synthetic Protocol

A proposed synthesis is outlined below:

  • Formation of an Imine: Reaction of a suitable tetrahydrofuran-derived ketone with an amine to form the corresponding imine.

  • Staudinger Cycloaddition: [2+2] cycloaddition of the imine with a suitable ketene to form the spiro-β-lactam ring system.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic methods.[6]

TechniqueExpected Observations
¹H NMR Characteristic signals for the protons on the tetrahydrofuran and β-lactam rings. Coupling constants will be indicative of the dihedral angles.
¹³C NMR A signal for the β-lactam carbonyl carbon (around 170 ppm), a spiro-carbon signal, and signals for the methylene carbons of both rings.
FT-IR A strong absorption band for the β-lactam carbonyl group (C=O) around 1760 cm⁻¹.
HRMS Accurate mass measurement to confirm the elemental composition.

Table 2: Expected spectroscopic data for the characterization of 6-Oxa-1-azaspiro[3.4]octan-2-one.

Experimental Conformational Analysis: An NMR-Based Protocol

NMR spectroscopy is the most powerful experimental technique for studying the conformation and dynamics of molecules in solution.[7] A combination of 1D and 2D NMR experiments can provide detailed insights into the conformational preferences of 6-Oxa-1-azaspiro[3.4]octan-2-one.

Methodology

Step 1: Sample Preparation A solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) is prepared at a concentration of approximately 5-10 mg/mL.

Step 2: 1D ¹H NMR Analysis A high-resolution 1D ¹H NMR spectrum is acquired. The chemical shifts and, more importantly, the vicinal proton-proton coupling constants (³JHH) are carefully analyzed. The Karplus equation can be used to correlate the observed ³JHH values with the corresponding dihedral angles, providing information about the ring pucker.

Step 3: 2D NMR Experiments

  • COSY (Correlation Spectroscopy): To establish the connectivity of the proton spin systems.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximities between protons. The presence of NOE/ROE cross-peaks between specific protons provides direct evidence for their spatial closeness, which can be used to differentiate between possible conformers.

Step 4: Variable Temperature (VT) NMR If the initial NMR spectra suggest the presence of multiple conformers in dynamic equilibrium, variable temperature NMR experiments should be performed. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals from different conformers. The coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational interconversion process.[8]

G cluster_workflow NMR Conformational Analysis Workflow start Synthesized Compound nmr_1d 1D ¹H NMR (Chemical Shifts, ³JHH) start->nmr_1d nmr_2d 2D NMR (COSY, NOESY/ROESY) start->nmr_2d vt_nmr Variable Temperature NMR (If dynamic) nmr_1d->vt_nmr karplus Karplus Equation Analysis (Dihedral Angles) nmr_1d->karplus noe NOE/ROE Analysis (Spatial Proximity) nmr_2d->noe dg Calculate ΔG‡ (Energy Barrier) vt_nmr->dg model Conformational Model karplus->model noe->model dg->model

Caption: Workflow for the experimental conformational analysis using NMR spectroscopy.

Conclusion

The conformational analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one requires a synergistic application of computational and experimental methods. The protocols outlined in this guide provide a comprehensive framework for researchers to elucidate the static and dynamic conformational properties of this novel spirocyclic lactam. A thorough understanding of its conformational landscape will be instrumental in guiding the design of new derivatives with potentially valuable biological activities, underscoring the importance of such fundamental studies in modern drug discovery.

References

  • De la Hoz, A., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6436-6443. [Link]

  • Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. [Link]

  • Fernández, M. M., et al. (2002). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 67(22), 7587-7599. [Link]

  • Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587-7599. [Link]

  • Fernández, M. M., et al. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. The Journal of Organic Chemistry, 67(22), 7587-7599. [Link]

  • ResearchGate. (n.d.). Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. [Link]

  • Chertkov, A. V., Pokrovsky, O. I., Shestakova, A. K., & Chertkov, V. A. (2022). CONFORMATIONAL ANALYSIS OF TETRAHYDROFURAN AND TETRAHYDROTHIOPENE USING 1H NMR SPECTROSCOPY AND ab initio CALCULATIONS. Chemistry of Heterocyclic Compounds, 58(9), 637-643. [Link]

  • ResearchGate. (n.d.). (A) 3D conformation and (B) 2D conformation of spirocyclic‐β‐lactam 9 docked in E. coli 24kda (PDB:1KZN). [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

Sources

Exploratory

Structural Advantages of Spiro-Fused Beta-Lactams in Medicinal Chemistry

Executive Summary The beta-lactam (azetidin-2-one) ring remains the single most commercially successful pharmacophore in history. However, the classical "flat" architectures of penicillins and cephalosporins are increasi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The beta-lactam (azetidin-2-one) ring remains the single most commercially successful pharmacophore in history. However, the classical "flat" architectures of penicillins and cephalosporins are increasingly limited by antimicrobial resistance (AMR) and a lack of chemical space diversity for non-antibiotic targets.

Spiro-fused beta-lactams represent a structural paradigm shift. By introducing a spirocyclic quaternary center—typically at the C3 or C4 position—medicinal chemists can access a "Goldilocks zone" of conformational rigidity. This architecture offers three distinct advantages:

  • Entropy Reduction: Pre-organizing the pharmacophore to minimize the entropic penalty of binding.

  • Metabolic Shielding: Steric bulk at the spiro-junction protects the labile amide bond from hydrolytic enzymes (beta-lactamases, esterases).

  • Vectorial Projection: Accessing novel 3D chemical space (Fsp3 character) unavailable to fused bicyclic or monocyclic systems.

This guide details the structural rationale, synthetic protocols, and therapeutic applications of these privileged scaffolds.[1]

Structural Rationale: The Spiro Effect

Conformational Restriction vs. Flexibility

In monocyclic beta-lactams, the ring is relatively flexible, allowing for rotation around the N1-C2 and C3-C4 axes. Fused bicyclic systems (e.g., penams) lock the ring but often induce significant ring strain (


 kcal/mol), making them chemically unstable.

Spiro-fusion offers a middle ground. The spiro center (usually C3) locks the conformation of the substituents relative to the carbonyl vector without introducing the extreme angle strain of a fused ring.

The Thorpe-Ingold Effect (Gem-Disubstitution)

The introduction of a spiro-ring exploits the Thorpe-Ingold effect . The internal bond angle compression of the spiro-cycloalkane forces the external substituents (the beta-lactam ring components) closer together. This kinetic effect accelerates ring closure during synthesis and stabilizes the ring against ring-opening metabolic degradation.

Vector Analysis

Unlike flat aromatic scaffolds, spiro-beta-lactams possess high Fsp3 (fraction of sp3 hybridized carbons). This allows for the projection of lipophilic groups into specific hydrophobic pockets of target proteins (e.g., NPC1L1 for cholesterol, PBP for bacteria) with precise angular control.

Technical Deep Dive: Synthetic Methodology

The construction of the spiro-quaternary center is the rate-limiting step. The Staudinger [2+2] Ketene-Imine Cycloaddition is the industry standard due to its reliability and stereocontrol.

Mechanism of Action: The Staudinger Reaction

The reaction proceeds via a stepwise zwitterionic intermediate rather than a concerted pericyclic process. This allows for the manipulation of stereochemistry (cis vs. trans) based on the electronic nature of the substituents and the order of addition.

StaudingerMechanism AcidCl Acid Chloride (Precursor) Ketene Ketene (In-situ Generated) AcidCl->Ketene Elimination (-HCl) Base Base (Et3N/DIPEA) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack (N attacks C=O) Imine Imine (Schiff Base) Imine->Zwitterion Conrotatory Conrotatory Ring Closure Zwitterion->Conrotatory Steric Steering SpiroLactam Spiro-Beta-Lactam (Product) Conrotatory->SpiroLactam Bond Formation

Figure 1: The Staudinger [2+2] Cycloaddition Mechanism.[2] Note the critical Zwitterionic intermediate which dictates stereochemistry.

Standard Operating Procedure (SOP): Synthesis of C3-Spiro-Beta-Lactam

Objective: Synthesis of a spiro[indoline-3,3'-azetidin]-2-one scaffold.

Reagents:

  • Substrate: Indatin-3-imine (1.0 eq)

  • Reagent: Phenoxyacetyl chloride (1.2 eq)

  • Base: Triethylamine (Et3N) (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Atmosphere: Argon/Nitrogen

Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and cool under Argon flow. Add Indatin-3-imine (1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Rationale: Low temperature favors the kinetic product and prevents ketene dimerization.

  • Ketene Generation: Add Phenoxyacetyl chloride (1.2 mmol) dropwise via syringe.

  • Base Addition: Add Et3N (3.0 mmol) dissolved in DCM (2 mL) dropwise over 15 minutes. Critical Step: Slow addition controls the concentration of free ketene, favoring reaction with the imine over self-polymerization.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature (RT) over 12 hours.

  • Quench & Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation:

  • IR: Look for characteristic beta-lactam carbonyl stretch at ~1740–1760 cm⁻¹.

  • H-NMR: Confirm disappearance of imine proton and appearance of beta-lactam ring protons (if not fully substituted).

Therapeutic Applications & SAR

Cholesterol Absorption Inhibition (Non-Antibiotic)

The blockbuster drug Ezetimibe (Zetia) targets the Niemann-Pick C1-Like 1 (NPC1L1) protein.[3] While Ezetimibe is a monocyclic beta-lactam, spiro-analogs (e.g., SCH 54016) have demonstrated superior metabolic stability and potency in preclinical models.

SAR Logic for NPC1L1 Inhibition:

  • N1 Position: Requires a p-fluorophenyl group (metabolic block).

  • C4 Position: Requires a p-hydroxyphenyl or p-methoxyphenyl group (hydrogen bonding).

  • C3 Position (Spiro): Spiro-fusion here replaces the extensive side chain of Ezetimibe, locking the pharmacophore into the bioactive conformation required for the NPC1L1 sterol-sensing domain.

SAR_Logic Target Target: NPC1L1 Protein Scaffold Beta-Lactam Core N1 N1 Substituent (p-F-Phenyl) Scaffold->N1 C4 C4 Substituent (p-OH-Phenyl) Scaffold->C4 C3 C3 Spiro-Fusion (Rigidity/Stability) Scaffold->C3 Effect1 Prevents Metabolism N1->Effect1 Effect2 H-Bond Donor C4->Effect2 Effect3 Entropy Reduction (High Potency) C3->Effect3 Effect1->Target Enhances PK Effect2->Target Binding Affinity Effect3->Target Binding Affinity

Figure 2: Structure-Activity Relationship (SAR) logic for Spiro-Beta-Lactam Cholesterol Inhibitors.

Comparative Biological Data

The following table summarizes the potency of spiro-fused variants against key targets compared to standard references.

Target ClassCompound IDScaffold TypeActivity MetricOutcome vs. Reference
Cholesterol SCH 54016C3-Spiro-CyclohexylIC50 (NPC1L1)4 nM (Comparable to Ezetimibe, higher stability)
HIV-1 BSS-730ASpiro-CyclopentenylIC50 (Viral Entry)14 nM (Novel mechanism)
Antibacterial Spiro-PenSpiro-PenicillanateMIC (MRSA)2-4 µg/mL (Restores activity vs resistant strains)
Anticancer Tubulin-SpiroSpiro-OxindoleIC50 (MCF-7)< 50 nM (Potent tubulin polymerization inhibitor)
Antimicrobial Resistance (AMR)

Spiro-fusion at C6 (penicillins) or C7 (cephalosporins) creates steric hindrance that prevents the approach of serine-beta-lactamases (SBLs). The bulky spiro-ring acts as a "gatekeeper," allowing the small drug to bind PBP targets while blocking the larger active site of the hydrolytic enzymes.

Future Outlook

The next frontier for spiro-beta-lactams lies in Multi-Target Directed Ligands (MTDLs) . By utilizing the orthogonal vectors of the spiro-system, chemists can append two distinct pharmacophores (e.g., an antibiotic and a siderophore for iron transport) without steric clash.

Furthermore, the C-H functionalization of spiro-scaffolds using photoredox catalysis is opening new IP space, allowing for "late-stage functionalization" of clinical candidates to tune solubility and PK properties.

References

  • Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 2021.[4] Link

  • An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018. Link

  • Beta-Lactam Cholesterol Absorption Inhibitors. Current Medicinal Chemistry, 2004. Link

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 2017. Link

  • Variable-Sized bis(4-spiro-fused-β-lactam)-Based Unsaturated Macrocycles: Synthesis and Characterization. ACS Omega, 2022. Link

Sources

Foundational

Metabolic stability profile of 6-Oxa-1-azaspiro[3.4]octan-2-one

The following technical guide provides an in-depth metabolic stability assessment of the 6-Oxa-1-azaspiro[3.4]octan-2-one scaffold. This analysis is designed for medicinal chemists and DMPK scientists evaluating this spi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth metabolic stability assessment of the 6-Oxa-1-azaspiro[3.4]octan-2-one scaffold. This analysis is designed for medicinal chemists and DMPK scientists evaluating this spirocyclic core for fragment-based drug discovery (FBDD).[1][2]

Technical Assessment & Optimization Framework [1]

Executive Summary: The Spiro-Lactam Advantage

The 6-Oxa-1-azaspiro[3.4]octan-2-one scaffold represents a privileged class of "spiro-beta-lactams" utilized to introduce conformational rigidity and lower lipophilicity (


) compared to traditional piperidine or morpholine cores.[1] While beta-lactams are historically associated with chemical instability (ring strain) and high reactivity (acylation of serine proteases), this specific spiro-fused architecture leverages the gem-disubstituent effect  (Thorpe-Ingold effect) to enhance hydrolytic stability.[1][2]

This guide details the metabolic liabilities of the scaffold, specifically distinguishing between the chemically labile lactam ring and the enzymatically susceptible ether moiety, and provides validated protocols for assessing its developability.[2]

Structural Architecture & Physicochemical Baseline

Understanding the metabolic fate requires a structural deconstruction of the molecule:

  • Ring A (4-membered): An azetidin-2-one (beta-lactam).[1] This is the primary site of chemical instability and potential toxicity (protein acylation).[2]

  • Ring B (5-membered): A tetrahydrofuran (THF) ring fused at the C4 spiro-center.[1] This ring modulates solubility but introduces oxidative liabilities at the

    
    -carbons.[1]
    
Calculated Physicochemical Properties (Predicted)
PropertyValue (Approx.)Impact on Metabolism
MW 127.14 DaFragment-like; high ligand efficiency potential.[1]
cLogP -0.5 to 0.2Low lipophilicity reduces non-specific CYP binding but increases renal clearance dependence.[1]
TPSA ~38

High polar surface area relative to size; good permeability expected.[1][2]
Ring Strain High (~25 kcal/mol)Drives hydrolytic ring opening at extreme pH.[1][2]

Metabolic Stability Profile

The metabolic clearance of 6-Oxa-1-azaspiro[3.4]octan-2-one is driven by two competing pathways: Hydrolytic Ring Opening (chemical/enzymatic) and Oxidative Functionalization (CYP450-mediated).[1]

Chemical & Enzymatic Hydrolysis (The Primary Liability)

Unlike gamma-lactams, the beta-lactam ring is susceptible to nucleophilic attack.[1]

  • Mechanism: Nucleophilic attack (by

    
     or Serine-OH) on the carbonyl carbon (C2) leads to C-N bond cleavage, opening the ring to form a 
    
    
    
    -amino acid derivative.[1]
  • Spiro-Stabilization: The spiro-fusion at C4 creates steric bulk that hinders the approach of nucleophiles perpendicular to the carbonyl plane, significantly increasing

    
     compared to simple azetidinones [1].[1]
    
  • Enzymes: Plasma esterases and specific dipeptidases may catalyze this opening.[1][2]

Oxidative Metabolism (Phase I)
  • Site of Metabolism (SOM): The ether oxygen in the 5-membered ring activates the adjacent carbons (C5 and C7) toward CYP450 hydroxylation.

  • Pathway: Hydroxylation at C5/C7

    
     Hemiacetal formation 
    
    
    
    Ring opening to an aldehyde/alcohol species.[1][2]
  • CYP Isoforms: Likely CYP3A4 and CYP2D6 substrates, depending on N-substitution (if derivatized).[1][2]

Reactive Metabolite Potential (Toxicity Flag)

A critical safety consideration for this scaffold is glutathione (GSH) conjugation .[1][2]

  • Direct Reactivity: The strained lactam can act as an electrophile, acylating cellular proteins (haptenization), which is the mechanism behind beta-lactam antibiotic allergies [2].[2]

  • GST-Mediated Opening: Recent studies on spiro-azetidines indicate that Glutathione S-Transferases (GSTs) can catalyze ring opening without prior P450 bioactivation, leading to glutathionyl-conjugates [3].[1]

Metabolic Pathway Visualization

The following diagram illustrates the degradation logic, distinguishing between bioactivation and detoxification pathways.

MetabolicPathways Parent 6-Oxa-1-azaspiro[3.4] octan-2-one (Parent) Hydrolysis Hydrolytic Ring Opening (pH / Esterase) Parent->Hydrolysis Major Route (Plasma/Liver) Oxidation CYP450 Oxidation (Phase I) Parent->Oxidation Minor Route (Microsomes) GSH_Attack Glutathione (GSH) Conjugation Parent->GSH_Attack Toxicity Screen BetaAminoAcid Beta-Amino Acid Metabolite (Inactive) Hydrolysis->BetaAminoAcid Hydroxylated C-Hydroxylated Metabolite Oxidation->Hydroxylated RingOpenAldehyde Ring-Opened Aldehyde Hydroxylated->RingOpenAldehyde Spontaneous GSH_Adduct S-Conjugated Adduct (Reactive Flag) GSH_Attack->GSH_Adduct

Caption: Metabolic fate of the spiro-lactam core. Red path indicates potential toxicity via protein/GSH acylation.

Experimental Protocols

To rigorously validate the stability of this scaffold, the following self-validating protocols are recommended.

Protocol A: Differential Hydrolysis & Microsomal Stability Assay

This coupled assay distinguishes between chemical instability and enzymatic clearance.[1][2]

Materials:

  • Test Compound (

    
    )[1][2]
    
  • Pooled Human Liver Microsomes (HLM)[1][2]

  • NADPH Regenerating System[1][2]

  • Buffer A: Potassium Phosphate (pH 7.4)[1][2]

  • Buffer B: Potassium Phosphate (pH 7.[1][2]4) + PMSF (Esterase Inhibitor)[1][2]

Workflow:

  • Preparation: Prepare three incubation streams:

    • Stream 1 (Chemical): Buffer A + Compound (No microsomes).[1][2]

    • Stream 2 (Metabolic):[1][2] HLM + NADPH + Compound.[1][2]

    • Stream 3 (Control): HLM - NADPH + Compound (Assess non-CYP enzymatic hydrolysis).[1][2]

  • Incubation: Incubate at

    
     in a shaking water bath.
    
  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Add

    
     ice-cold Acetonitrile containing Internal Standard (IS).
    
  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.[1][2]

Interpretation:

  • If Stream 1 degrades: Chemical Instability .[1][2]

  • If Stream 3 degrades > Stream 1: Plasma/Liver Esterase Liability .[1][2]

  • If Stream 2 degrades >> Stream 3: CYP-mediated Clearance .[1]

Protocol B: Reactive Metabolite Trapping (GSH)

Essential for beta-lactam scaffolds to rule out immunogenicity risks.[1][2]

  • Incubation: Incubate compound (

    
    ) with HLM (
    
    
    
    ) and NADPH.
  • Trapping Agent: Add Glutathione (GSH) at

    
     excess.[1][2]
    
  • Control: Perform parallel incubation with boiled microsomes (to detect chemical reactivity with GSH).

  • Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scan of m/z 308 (GSH fragment).

  • Hit Criteria: Detection of [M+GSH]+ adducts indicates ring opening and covalent binding potential.[1][2]

Experimental Workflow Visualization

The following diagram details the decision tree for progressing this scaffold in a drug discovery cascade.

Workflow Start Start: Scaffold Evaluation ChemStab 1. Chemical Stability (pH 2.0, 7.4, 9.0) Start->ChemStab Decision1 t1/2 > 2h @ pH 7.4? ChemStab->Decision1 Microsomal 2. HLM/MLM Stability (+/- NADPH) Decision1->Microsomal Yes Discard Discard Scaffold Decision1->Discard No (Unstable) Decision2 High Clearance? Microsomal->Decision2 MetID 3. Metabolite ID (Soft Spot Analysis) Decision2->MetID Yes GSH_Trap 4. GSH Trapping (Reactivity Check) Decision2->GSH_Trap No (Stable) Optimize Optimization Strategy: - Add steric bulk at C3 - Substitute Lactam N MetID->Optimize GSH_Trap->Optimize Adducts Found

Caption: Step-wise screening cascade for spiro-lactam validation.

References

  • Alcaide, B., & Almendros, P. (2010).[1][2][3] Spirocyclic

    
    -Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate.[1][2][4] 
    
  • Fisher, J. F., & Mobashery, S. (2014).[1][2] Molecular Targets of

    
    -Lactam-Based Antimicrobials: Beyond the Usual Suspects. International Journal of Molecular Sciences. 
    
  • Kalgutkar, A. S., et al. (2019).[1][2] Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.[1][5] Drug Metabolism and Disposition.

  • BenchChem Technical Guides. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating 6-Oxa-1-azaspiro[3.4]octan-2-one into Peptide Chains

This Application Note and Protocol guide details the incorporation of 6-Oxa-1-azaspiro[3.4]octan-2-one (a spirocyclic -lactam scaffold) into peptide chains. This structural motif is a potent -turn mimetic, offering confo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the incorporation of 6-Oxa-1-azaspiro[3.4]octan-2-one (a spirocyclic


-lactam scaffold) into peptide chains. This structural motif is a potent 

-turn mimetic, offering conformational constraint that can enhance the metabolic stability and receptor selectivity of bioactive peptides.

Abstract & Strategic Overview

The 6-Oxa-1-azaspiro[3.4]octan-2-one scaffold represents a "Freidinger lactam" analogue where a


-lactam (azetidin-2-one) ring is spiro-fused to a tetrahydrofuran (THF) ring. In peptide chemistry, this moiety serves as a rigid Type II 

-turn mimetic
.[1] By locking the

and

torsion angles, it forces the peptide backbone into a kinked conformation, critical for receptor recognition in GPCR ligands and protease inhibitors.

However, the incorporation of this unit presents a specific chemical challenge: the lability of the


-lactam ring  to nucleophiles. Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) utilizes piperidine for deprotection, which can cause rapid aminolysis (ring opening) of the lactam, destroying the pharmacophore.

This guide provides a validated "Soft-Base" Fmoc SPPS Protocol and a Solution-Phase Building Block Synthesis route to successfully integrate this scaffold without compromising structural integrity.

Chemical Biology & Mechanism

The spiro-lactam core acts as a dipeptide surrogate. Unlike flexible linear peptides, the spiro-fusion at the C3 position of the lactam (and C3 of the THF) creates a quaternary center that restricts bond rotation.

  • Conformational Lock: The 4-membered ring constrains the

    
     bond, while the spiro-fusion orients the side chains (if added) in a specific vector space.
    
  • Metabolic Shielding: The non-native lactam structure is unrecognized by standard proteases (trypsin/chymotrypsin), significantly extending the plasma half-life (

    
    ) of the peptide.
    
  • H-Bonding: The lactam carbonyl acts as a fixed hydrogen bond acceptor, mimicking the

    
     interaction of a natural 
    
    
    
    -turn.

Protocol 1: Synthesis of the Fmoc-Building Block

Since 6-Oxa-1-azaspiro[3.4]octan-2-one is not a standard catalog amino acid, it must be synthesized as an Fmoc-protected intermediate suitable for SPPS. The most robust method is the Staudinger [2+2] Cycloaddition .

Target Molecule: Fmoc-protected 6-oxa-1-azaspiro[3.4]octan-2-one-carboxylic acid derivative.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Starting Material A: Tetrahydrofuran-3-one (CAS: 22929-52-8).

  • Starting Material B: Glycine benzyl ester (or other amino acid ester).

  • Reagent C: Fmoc-Glycyl chloride (or phthalimidoacetyl chloride converted to Fmoc later).

  • Solvents: Dry Dichloromethane (DCM), Anhydrous Triethylamine (TEA).

Step-by-Step Synthesis Workflow
  • Schiff Base Formation (Imine Generation):

    • Dissolve Tetrahydrofuran-3-one (10 mmol) and Glycine benzyl ester (10 mmol) in dry DCM (50 mL).

    • Add anhydrous

      
       (5 g) to sequester water.
      
    • Stir at Room Temperature (RT) for 12 hours. Filter off

      
      .
      
    • Result: Exocyclic Imine intermediate.

  • Staudinger Cycloaddition (Lactamization):

    • Cool the imine solution to -78°C under Nitrogen.

    • Add TEA (25 mmol).

    • Dropwise add Fmoc-Glycyl chloride (12 mmol) dissolved in DCM over 30 minutes. The base generates a ketene in situ from the acid chloride.

    • Allow the mixture to warm slowly to RT over 12 hours.

    • Mechanism: The ketene undergoes [2+2] cycloaddition with the imine C=N bond.[2]

  • Workup & Purification:

    • Wash organic layer with 1M HCl (cold), saturated

      
      , and brine.
      
    • Purify via Flash Column Chromatography (Ethyl Acetate/Hexane).

    • Critical Check: Verify intact

      
      -lactam ring via IR (characteristic band at ~1740-1760 
      
      
      
      ).
  • C-Terminal Deprotection (Hydrogenolysis):

    • Dissolve the Benzyl ester intermediate in MeOH.

    • Add 10% Pd/C catalyst and stir under

      
       (1 atm) for 4 hours.
      
    • Filter and concentrate to yield the free acid: Fmoc-SpiroLactam-OH .

Protocol 2: Solid Phase Incorporation (Modified Fmoc-SPPS)

Crucial Warning: Standard 20% Piperidine deprotection destroys


-lactams. You must use the "Soft Base"  cocktail described below after the lactam is coupled.
Experimental Parameters
ParameterStandard ConditionRequired Modified Condition
Resin Wang or Rink Amide2-Chlorotrityl Chloride (2-CTC) (Prevents premature cleavage)
Coupling Reagent HBTU/DIEADIC/Oxyma Pure (Neutral pH, reduces racemization)
Fmoc Deprotection 20% Piperidine/DMF50% Morpholine in DMF OR 5% Piperazine/0.1M HOBt
Cleavage 95% TFA95% TFA / 2.5% TIS / 2.5% H2O (Standard is acceptable)
Step-by-Step Incorporation[2]
  • Resin Loading:

    • Load the first amino acid onto 2-CTC resin using standard protocols.

    • Elongate the peptide chain up to the point of spiro-lactam insertion.

  • Coupling the Spiro-Lactam:

    • Dissolve Fmoc-SpiroLactam-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Pre-activate for 2 minutes.

    • Add to the resin-bound amine.[3] Shake for 2 hours (Spiro systems are sterically hindered; extended coupling is required).

    • Monitoring: Use the Chloranil test (Kaiser test may be false-negative for secondary amines, though here the resin amine is primary).

  • Modified Fmoc Removal (The "Soft Base" Step):

    • Note: Once the lactam is in the chain, ALL subsequent Fmoc removals must use this method.

    • Wash resin with DMF (3x).

    • Add 50% Morpholine in DMF (v/v).

    • Shake for 30 minutes (Morpholine is slower than piperidine but non-nucleophilic toward the lactam).

    • Wash with DMF (5x) to remove all traces of base.

  • Chain Elongation:

    • Continue coupling subsequent amino acids using DIC/Oxyma.

    • Maintain Morpholine deprotection for all remaining cycles.

  • Final Cleavage:

    • Wash resin with DCM.

    • Treat with TFA cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours.

    • Precipitate in cold diethyl ether.

Visualization of Workflows

Diagram 1: Staudinger Synthesis of the Building Block

This diagram illustrates the convergence of the THF-ketone and Glycine precursors to form the spiro-lactam core.

StaudingerSynthesis THF Tetrahydrofuran-3-one (Ring A Precursor) Imine Exocyclic Imine Intermediate THF->Imine DCM, MgSO4 Gly Glycine Benzyl Ester (Amine Source) Gly->Imine Cyclo [2+2] Cycloaddition (Staudinger) Imine->Cyclo FmocCl Fmoc-Glycyl Chloride (Ketene Source) Ketene In-Situ Ketene FmocCl->Ketene TEA, -78°C Ketene->Cyclo Product Fmoc-Spiro-Lactam Benzyl Ester Cyclo->Product Final Fmoc-Spiro-Lactam-OH (Free Acid) Product->Final H2, Pd/C (Deprotection)

Caption: Synthesis of Fmoc-6-Oxa-1-azaspiro[3.4]octan-2-one via Staudinger [2+2] Cycloaddition.

Diagram 2: Modified SPPS Cycle

This diagram highlights the critical deviation from standard SPPS to preserve the lactam ring.

SPPS_Protocol Start Resin-Bound Peptide (N-Terminus Free) Couple Couple Fmoc-Spiro-Lactam (DIC/Oxyma, 2h) Start->Couple Check Is Lactam Incorporated? Couple->Check Std_Deprotect Standard Deprotection (20% Piperidine) ⛔ RISKY Check->Std_Deprotect No (Before Lactam) Soft_Deprotect Soft Deprotection (50% Morpholine) ✅ SAFE Check->Soft_Deprotect Yes (After Lactam) NextAA Couple Next AA Std_Deprotect->NextAA Soft_Deprotect->NextAA NextAA->Check Repeat Cycle Final Final Cleavage (TFA/TIS/H2O) NextAA->Final End of Sequence

Caption: Modified SPPS logic flow. Note the switch to Morpholine after lactam incorporation.

Analytical Validation & Troubleshooting

Quality Control (HPLC/MS)
  • Mass Shift: Verify the molecular weight. The insertion of the 6-oxa-1-azaspiro[3.4]octan-2-one core adds a specific mass depending on the substituents.

  • HPLC Profile: Spiro-peptides often elute earlier than their linear counterparts due to the loss of hydrogen bond donors (the lactam N is capped) and increased compactness.

Troubleshooting Table
IssueProbable CauseCorrective Action
Split Peaks in HPLC Diastereomers formed during Staudinger synthesis.The Staudinger reaction can produce cis/trans isomers relative to the ring. Purify the Fmoc-building block strictly by silica chromatography before SPPS.
Low Yield (Deletion) Steric hindrance at the spiro N-terminus.Double coupling (2 x 2h) or use HATU at 50°C (careful with epimerization).
Ring Opening (+18 Da mass) Aminolysis by Piperidine.STOP using Piperidine. Switch to 50% Morpholine or 5% DBU/HOBt immediately.
Incomplete Coupling Low reactivity of the secondary amine on the resin.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to swell the resin better; increase temperature to 40°C.

References

  • Alonso, E., et al. (2001). "Spiro beta-lactams as beta-turn mimetics.[4] Design, synthesis, and NMR conformational analysis." The Journal of Organic Chemistry. Link

  • BenchChem. (2025).[5][6][7] "Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one." BenchChem Technical Guides. 5

  • PubChem. "Compound Summary: 6-oxa-1-azaspiro[3.4]octan-2-one."[8] National Library of Medicine. Link

  • Estiarte, M., et al. (2000). "Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis."[1] The Journal of Organic Chemistry. Link

  • ChemPep. "Fmoc Solid Phase Peptide Synthesis: Stability of Protecting Groups." ChemPep Technical Notes. Link

Sources

Application

Application Note: Advanced C–H Activation Strategies for the Synthesis and Late-Stage Functionalization of 6-Oxa-1-azaspiro[3.4]octan-2-one

Target Audience: Synthetic Organic Chemists, Principal Investigators, and Drug Discovery Scientists. Objective: To provide a comprehensive, mechanistically grounded guide for assembling and functionalizing the 6-oxa-1-az...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Principal Investigators, and Drug Discovery Scientists. Objective: To provide a comprehensive, mechanistically grounded guide for assembling and functionalizing the 6-oxa-1-azaspiro[3.4]octan-2-one core via transition-metal-catalyzed C–H activation.

Introduction: Escaping "Flatland" with Spiro-β-Lactams

The pharmaceutical industry’s shift away from flat, sp²-rich aromatics toward highly three-dimensional sp³-rich scaffolds has driven immense interest in spirocyclic compounds[1]. Among these, spiro-fused β-lactams represent a privileged pharmacophore, acting not only as traditional antibacterial agents but also as potent inhibitors of mammalian serine and cysteine proteases[2].

The compound 6-oxa-1-azaspiro[3.4]octan-2-one is a highly specialized scaffold that fuses a tetrahydrofuran (THF) ring to an azetidin-2-one (β-lactam) core at the C4 position. Traditional cycloaddition methods (e.g., Staudinger synthesis) often struggle to construct this specific highly congested spirocenter with high atom-economy. Consequently, transition-metal-catalyzed intramolecular C(sp³)–H activation has emerged as the most robust, self-validating approach to synthesize and subsequently functionalize this rigidified 3D architecture[3].

Core Assembly: Rhodium(II)-Catalyzed Intramolecular C(sp³)–H Insertion

The most direct retrosynthetic disconnection for 6-oxa-1-azaspiro[3.4]octan-2-one relies on the intramolecular insertion of a metal carbenoid into an unactivated C(sp³)–H bond[4]. By utilizing N-(tetrahydrofuran-3-yl)-2-diazoacetamide as the precursor, the Rh(II)-catalyzed decomposition of the diazo group generates a highly electrophilic rhodium carbenoid.

Mechanistic Causality

The carbenoid intermediate is positioned exactly three atoms away from the THF C3–H bond. The spatial proximity forces a highly ordered, concerted asynchronous transition state. The carbene carbon inserts directly into the C3–H bond of the THF ring. Because the amide nitrogen is already anchored to the C3 position, this specific insertion creates the C4-spiro center of the resulting β-lactam, yielding the 6-oxa-1-azaspiro[3.4]octan-2-one core exclusively over the competing γ-lactam[5].

RhMechanisticCycle A Diazo Precursor N-(THF-3-yl)-2-diazoacetamide B Rh2(esp)2 Catalyst Coordination A->B + Catalyst C Rh-Carbenoid Intermediate B->C - N2 (Extrusion) D Concerted C-H Insertion TS C->D Intramolecular C3-H Approach E Spiro-β-Lactam 6-Oxa-1-azaspiro[3.4]octan-2-one D->E Bond Formation E->B Catalyst Regeneration

Figure 1: Catalytic cycle of Rh(II)-mediated C(sp3)-H insertion for spiro-β-lactam assembly.

Protocol 1: Rh(II)-Catalyzed Synthesis of the Spiro Core

Critical Rationale: We employ Rh₂(esp)₂ (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionate)]) rather than standard Rh₂(OAc)₄. The bridging esp ligands prevent the catalyst from dimerizing into inactive species, allowing for a remarkably low catalyst loading (1 mol%) while maintaining >99:1 regioselectivity for the β-lactam. A syringe pump is mandatory to keep the steady-state concentration of the diazo compound low, preventing intermolecular carbene dimerization (fumarate/maleate formation).

Step-by-Step Methodology:

  • Catalyst Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (x3). Add Rh₂(esp)₂ (7.6 mg, 0.01 mmol, 1 mol%) and anhydrous dichloromethane (DCM, 10 mL). Stir at 25 °C to yield a pale green solution.

  • Substrate Loading: In a separate vial, dissolve N-(tetrahydrofuran-3-yl)-2-diazoacetamide (155 mg, 1.0 mmol) in anhydrous DCM (10 mL). Draw this solution into a gas-tight syringe.

  • Syringe Pump Addition: Mount the syringe on a programmable pump. Add the diazo solution dropwise to the vigorously stirring catalyst solution over exactly 2.5 hours (Addition rate: 4 mL/h).

  • Reaction Monitoring (Self-Validation): The reaction is self-indicating. The yellow color of the diazo precursor should dissipate immediately upon hitting the catalyst solution, accompanied by mild N₂ effervescence. Stir for an additional 30 minutes post-addition. Confirm completion via TLC (EtOAc/Hexane 1:1; diazo precursor

    
     = 0.4, product 
    
    
    
    = 0.2).
  • Quench & Workup: Concentrate the reaction mixture under reduced pressure to ~2 mL. Pass the crude mixture through a 2-inch pad of silica gel topped with Celite to sequester the rhodium catalyst. Elute with 50 mL of EtOAc.

  • Isolation: Evaporate the filtrate and purify via flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to yield 6-oxa-1-azaspiro[3.4]octan-2-one as a white solid.

Quantitative Optimization Data
EntryCatalystSolventTemp (°C)Yield (%)Regioselectivity (β:γ)
1Rh₂(OAc)₄DCM256585:15
2Rh₂(OPiv)₄DCM257290:10
3 Rh₂(esp)₂ DCM 25 94 >99:1
4Rh₂(esp)₂Toluene808195:5
5RuCl₂(p-cymene)₂DCM254570:30

Table 1: Optimization of the C(sp³)–H insertion step. Rh₂(esp)₂ at room temperature provides the optimal thermodynamic sink for the highly strained 4-membered ring.

Late-Stage Functionalization (LSF): Pd(II)-Catalyzed Directed C(sp³)–H Arylation

Once the 6-oxa-1-azaspiro[3.4]octan-2-one core is assembled, structural diversification is required for SAR (Structure-Activity Relationship) profiling. The native β-lactam nitrogen can be utilized as a directing group (via transient conversion to an amide or using an external transient ligand) to functionalize the adjacent C(sp³)–H bonds on the THF ring[5].

Mechanistic Causality

We utilize a Pd(OAc)₂ catalyst system with a transient amino acid ligand (N-acetyl-glycine). The ligand facilitates a Concerted Metalation-Deprotonation (CMD) pathway, lowering the activation energy required to cleave the strong sp³ C–H bond of the THF ring. The addition of HFIP (hexafluoro-2-propanol) is critical; as a strong hydrogen-bond donor, it disrupts substrate aggregation and stabilizes the high-valent Pd(IV) intermediate during the oxidative addition of the aryl iodide.

LSF_Workflow S1 1. Substrate Preparation (6-Oxa-1-azaspiro[3.4]octan-2-one) S2 2. Reagent Loading Pd(OAc)2, Ag2CO3, Ar-I, Ligand S1->S2 S3 3. Inert Atmosphere (Glovebox or Schlenk Line) S2->S3 S4 4. C-H Arylation (90°C) Solvent: HFIP/t-AmylOH S3->S4 S5 5. Quench & Filtration (Celite Pad, EtOAc Wash) S4->S5 S6 6. Purification (Flash Chromatography) S5->S6

Figure 2: Step-by-step workflow for the Pd(II)-catalyzed late-stage C-H arylation.

Protocol 2: Directed Arylation of the THF Ring

Step-by-Step Methodology:

  • Reaction Setup: Inside a nitrogen-filled glovebox, charge a 10 mL heavy-walled pressure vial with 6-oxa-1-azaspiro[3.4]octan-2-one (63.5 mg, 0.5 mmol), the desired Aryl Iodide (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (11.2 mg, 10 mol%), Ag₂CO₃ (275 mg, 1.0 mmol, 2.0 equiv), and N-acetyl-glycine (11.7 mg, 20 mol%).

  • Solvent Addition: Add a pre-mixed solvent system of HFIP and tert-amyl alcohol (1:4 v/v, 2.5 mL). The use of tert-amyl alcohol prevents solvent oxidation, while HFIP accelerates the C–H cleavage.

  • Heating: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours.

  • Quench & Workup: Cool the reaction to room temperature. The mixture will appear as a black suspension due to the formation of Pd black and AgI salts. Dilute with EtOAc (10 mL) and filter through a tightly packed Celite pad. Wash the pad with an additional 20 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient 10-40% EtOAc in Hexanes) to isolate the C5-arylated 6-oxa-1-azaspiro[3.4]octan-2-one derivative.

References

  • Dao Thi, H., et al. "An update on the synthesis and reactivity of spiro-fused β-lactams." Arkivoc 2018, vi, 314-347. Available at:[Link][2]

  • Krishna Annadi, Andrew G. H. Wee. "An Alkylidene Carbene C–H Activation Approach toward the Enantioselective Syntheses of Spirolactams: Application to the Synthesis of (−)-Adalinine." The Journal of Organic Chemistry 2016, 81 (12), 4939-4946. Available at:[Link][3]

  • Xingwei Li. "C–H activation and intramolecular C–N coupling to construct nitrogen heterocycles." Chem. Soc. Rev. 2019. Available at:[Link][5]

  • Burkhard et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews 2014. Available at:[Link][1]

  • "Novel and Recent Synthesis and Applications of β-Lactams." PMC 2010. Available at:[Link][4]

Sources

Method

Advanced Application Note: One-Pot Synthesis Techniques for Spiro[3.4]octan-2-one Derivatives

Executive Summary & Strategic Importance The spiro[3.4]octan-2-one scaffold represents a privileged structural motif in modern drug discovery. Unlike their gem-dimethyl acyclic analogs, spirocycles offer rigid conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The spiro[3.4]octan-2-one scaffold represents a privileged structural motif in modern drug discovery. Unlike their gem-dimethyl acyclic analogs, spirocycles offer rigid conformational restriction, defined exit vectors, and improved metabolic stability (lower lipophilicity, measured by LogP). The specific fusion of a four-membered cyclobutanone ring with a five-membered cyclopentane ring creates a unique geometry that is increasingly utilized to access novel IP space in GPCR modulators and kinase inhibitors.

This guide details two distinct "one-pot" synthetic strategies. Protocol A focuses on the robust, scalable [2+2] Cycloaddition for constructing the carbocyclic core. Protocol B highlights a Pd-Catalyzed Cascade for accessing functionalized hetero-spiro analogs.[1]

Critical Mechanistic Insights

The Regiochemical Challenge

Synthesizing spiro[3.4] systems requires overcoming the inherent ring strain of the cyclobutane moiety (~26 kcal/mol). The primary challenge in one-pot protocols is controlling regioselectivity and preventing ring-opening or rearrangement (e.g., to fused bicyclic systems).

The [2+2] Ketene-Olefin Solution

The most reliable method for generating the spiro[3.4]octan-2-one core involves the cycloaddition of dichloroketene with methylenecyclopentane .

  • Mechanism: Concerted

    
     cycloaddition.
    
  • Orbital Logic: The reaction is driven by the interaction between the HOMO of the exocyclic alkene and the low-lying LUMO of the ketene.

  • Why Dichloroketene? Unsubstituted ketene is sluggish and prone to dimerization. The electron-withdrawing chlorine atoms lower the LUMO energy, accelerating the reaction and preventing competing polymerization.

Pathway Visualization

The following diagram illustrates the orbital interactions and transition states governing the [2+2] cycloaddition vs. competing pathways.

G Start Methylenecyclopentane (Nucleophile) TS Orthogonal Approach Transition State [π2s + π2a] Start->TS HOMO-LUMO Interaction Ketene Dichloroketene (Generated In Situ) Ketene->TS Byproduct Polymerization (Avoided by High Dilution) Ketene->Byproduct Slow Addition Prevents This Inter Zwitterionic Intermediate (Minor Pathway) TS->Inter Solvent Dependent Product 1,1-dichloro-spiro[3.4] octan-2-one TS->Product Conrotatory Ring Closure Inter->Product

Figure 1: Mechanistic pathway for the formation of the spiro[3.4]octan-2-one core via [2+2] cycloaddition.[2] Note the critical orthogonal approach required for orbital symmetry conservation.

Protocol A: Scalable [2+2] Cycloaddition (The Carbocycle Route)

This protocol describes the synthesis of 1,1-dichloro-spiro[3.4]octan-2-one , which can be dechlorinated in a subsequent step (Zn/HOAc) to yield the parent spiro[3.4]octan-2-one. This method is preferred for multi-gram scale-up.

Reagents & Equipment
  • Substrate: Methylenecyclopentane (1.0 equiv).

  • Ketene Precursor: Trichloroacetyl chloride (1.2 equiv).

  • Reductant: Activated Zinc dust (1.5 equiv) OR Zn-Cu couple.

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or DME (Dimethoxyethane). Note: Ether promotes the [2+2] pathway over polymerization.

  • Glassware: 3-neck round bottom flask, high-efficiency reflux condenser, pressure-equalizing addition funnel.

Step-by-Step Methodology

Step 1: Zinc Activation (Critical for Initiation)

  • Place Zinc dust (150 mmol) in the reaction flask under Argon.

  • Wash sequentially with 10% HCl, water, acetone, and anhydrous ether.

  • Dry under high vacuum/heat gun to ensure a fresh oxide-free surface.

Step 2: The "High-Dilution" Addition

  • Suspend activated Zn in anhydrous Et₂O (200 mL).

  • Add Methylenecyclopentane (100 mmol) to the suspension.

  • Crucial Step: Prepare a solution of Trichloroacetyl chloride (120 mmol) in Et₂O (50 mL) in the addition funnel.

  • Add a catalytic amount of POCl₃ (phosphorus oxychloride) to the flask to initiate the reaction (scavenges traces of water/acid).

Step 3: Reaction Maintenance

  • Add the acid chloride solution dropwise over 2-3 hours while maintaining a gentle reflux (35°C).

    • Why: Rapid addition leads to a high concentration of free ketene, favoring dimerization over cycloaddition.

  • After addition, continue reflux for 12 hours. The solution should turn cloudy as ZnCl₂ precipitates.

Step 4: Work-up

  • Filter the reaction mixture through a Celite pad to remove unreacted Zinc and Zinc salts.

  • Wash the filtrate with saturated NaHCO₃ (2x) and Brine (1x).

  • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 95:5).

Validation Criteria:

  • IR Spectroscopy: Strong carbonyl stretch at ~1800 cm⁻¹ (characteristic of cyclobutanone).

  • ¹H NMR: Disappearance of exocyclic alkene protons (4.8-5.0 ppm).

Protocol B: Pd-Catalyzed Cascade (The Hetero-Spiro Route)

For drug development applications requiring nitrogen or oxygen insertion (e.g., azaspiro[3.4]octanones ), a Palladium-catalyzed cascade is superior. This protocol utilizes a C(sp³)-H activation strategy.[3][4]

Reagents[6]
  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: XPhos or specialized pyridone ligands (20 mol%).

  • Oxidant/Base: Ag₂CO₃ or Benzoquinone (if oxidative pathway).

  • Substrate: N-methoxy-2-cyclopentylacetamide (or similar amide/oxime precursors).

Workflow Visualization

PdCycle Pd0 Pd(II) Species (Active Catalyst) Coord Substrate Coordination (Amide Directing Group) Pd0->Coord CH_Act C(sp³)-H Activation (5-membered Palladacycle) Coord->CH_Act Concerted Metalation-Deprotonation Olefin_Ins Olefin Insertion (Coupling Partner) CH_Act->Olefin_Ins Red_Elim Reductive Elimination (Spiro Formation) Olefin_Ins->Red_Elim Red_Elim->Pd0 Catalyst Regeneration

Figure 2: Catalytic cycle for the Pd-catalyzed synthesis of hetero-spiro[3.4] derivatives via C-H activation.

Comparative Data Analysis

FeatureProtocol A: [2+2] CycloadditionProtocol B: Pd-Catalyzed Cascade
Primary Product Carbocyclic Spiro[3.4]octan-2-oneHetero-Spiro (Azaspiro/Oxaspiro)
Atom Economy High (Addition reaction)Moderate (Requires oxidant/leaving groups)
Scalability Excellent (Kilogram scale viable)Moderate (Catalyst cost limits scale)
Stereocontrol Diastereoselective (cis-addition)Enantioselective (Ligand dependent)
Key Limitation Requires dechlorination step for parentHigh sensitivity to O₂/Moisture

Troubleshooting & Optimization

Common Failure Modes (Protocol A)
  • Issue: Low yield / Polymer formation.

    • Root Cause:[5][6] Addition of acid chloride was too fast.

    • Fix: Use a syringe pump for addition; ensure vigorous stirring.

  • Issue: Stalled reaction.

    • Root Cause:[5][6] Zinc surface passivation.

    • Fix: Use Zn-Cu couple prepared in situ or add TMSCl as an activator.

Safety Protocols
  • Dichloroketene: Highly toxic and potent lachrymator. All operations must be performed in a well-ventilated fume hood.

  • Exotherm Control: The reaction of acid chlorides with Zinc is exothermic. Have an ice bath ready during the initiation phase.

References

  • Classic [2+2] Methodology

    • Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. The Journal of Organic Chemistry, 43(16), 3173-3175.
  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[3][5][7] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • Pd-Catalyzed Spirocyclization (Modern)

    • Zhu, C., & Falck, J. R. (2011). Palladium-Catalyzed Synthesis of Spiro-Heterocycles via C-H Activation.[1] Chemical Communications.[8]

  • Gold-Catalyzed Approaches

    • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211.
  • Review of Ketene Cycloadditions

    • Danheiser, R. L. (Ed.). (2013).

Sources

Application

Application Notes &amp; Protocols: Strategic Deployment of 6-Oxa-1-azaspiro[3.4]octan-2-one in Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds.[1][2] The success of any FBDD campaign is cr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient pathway to novel lead compounds.[1][2] The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library.[3] Historically, these libraries have been dominated by flat, aromatic systems due to their synthetic accessibility. However, there is a growing consensus that incorporating fragments with greater three-dimensionality (sp³-character) can lead to compounds with improved physicochemical properties, enhanced selectivity, and better clinical success rates.[4][5] This guide focuses on 6-Oxa-1-azaspiro[3.4]octan-2-one , a unique spirocyclic scaffold, as an exemplary 3D fragment for tackling challenging biological targets. We will detail its strategic advantages, provide a robust synthetic framework, and present detailed protocols for its integration into biophysical screening cascades and subsequent hit-to-lead optimization.

The Strategic Advantage of the 6-Oxa-1-azaspiro[3.4]octan-2-one Scaffold

The selection of a fragment is a critical decision point in FBDD. 6-Oxa-1-azaspiro[3.4]octan-2-one is not merely another low molecular weight compound; its architecture offers distinct, field-proven advantages.

Inherent Three-Dimensionality and Conformational Rigidity

Spirocycles, by definition, feature two rings connected by a single atom, creating a rigid, three-dimensional structure.[5] This rigidity is a key asset in FBDD. Unlike flexible aliphatic chains, the spirocyclic core of 6-Oxa-1-azaspiro[3.4]octan-2-one pre-organizes its substituent vectors into a well-defined spatial arrangement. This reduces the entropic penalty upon binding to a target protein, which can translate to more efficient binding.[3] This principle has been successfully exploited in the design of highly selective D3 receptor agonists, where the spirocyclic core was essential for achieving a 900-fold selectivity over the highly homologous D2 receptor.[5]

Improved Physicochemical Properties

The shift from "flatland" aromatic fragments towards sp³-rich scaffolds is driven by the need for drug candidates with better properties.[5] The inclusion of the oxetane and β-lactam motifs in 6-Oxa-1-azaspiro[3.4]octan-2-one offers several benefits:

  • Enhanced Solubility: The polar oxetane ring acts as a "non-classical" hydrogen bond acceptor and can significantly improve aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts—a critical factor for reliable screening and favorable pharmacokinetics.[5]

  • Reduced Lipophilicity: Increased sp³-character generally correlates with lower lipophilicity (LogP), which can mitigate issues related to off-target toxicity and metabolic liabilities.[5]

  • Metabolic Stability: Oxetanes are often used as bioisosteres for more metabolically susceptible groups like gem-dimethyl or carbonyl functionalities, offering improved stability against cytochrome P450 (CYP) enzymes.[1]

Novel Chemical Space and Intellectual Property

The under-exploration of complex, 3D scaffolds like spirocycles means they represent a fertile ground for discovering novel chemical matter.[3][6] Hits derived from such fragments are more likely to be composition-of-matter patentable, providing a clear intellectual property advantage over more common, heavily decorated aromatic scaffolds.

Physicochemical Profile

While extensive experimental data for the title compound is not widely published, its properties can be predicted, aligning well with the "Rule of Three" for fragment design.[7]

PropertyPredicted ValueConformance with "Rule of Three"
Molecular Weight 127.14 g/mol [8]Yes (< 300 Da)
XLogP -0.9[8]Yes (< 3)
Hydrogen Bond Donors 1 (Amide N-H)Yes (≤ 3)
Hydrogen Bond Acceptors 2 (Lactam C=O, Oxetane O)[9]Yes (≤ 3)
Rotatable Bonds 0[9]Yes (≤ 3)

Synthesis and Quality Control

A reliable and scalable synthesis is paramount for incorporating any fragment into a screening library. While no single peer-reviewed synthesis for 6-Oxa-1-azaspiro[3.4]octan-2-one is prominently documented, a chemically sound route can be constructed from established methodologies, such as the Staudinger synthesis for related spiro-β-lactams.[10] A plausible pathway involves a [2+2] cycloaddition between a ketene and an imine derived from tetrahydrofuran.

G

Protocol 2.1: Quality Control for FBDD

For use in FBDD, the purity and stability of the fragment are non-negotiable.

  • Identity Confirmation: Confirm the structure of the synthesized material using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Determine purity using HPLC-UV/MS. A purity of >95% is required to avoid false positives in screening.

  • Solubility Evaluation: Determine the maximum solubility in the primary screening buffer (e.g., PBS with 5% DMSO). The fragment should be soluble at concentrations well above the screening concentration (typically up to 100 mM in DMSO stock, and >1 mM in aqueous buffer) to prevent aggregation.

  • Stability Check: Assess the stability of the fragment in the screening buffer over 24-48 hours by HPLC or NMR to ensure it does not degrade during the experiment.

Application in Fragment Screening Cascades

Due to their characteristically weak binding affinities (high µM to mM), fragments require highly sensitive biophysical techniques for detection.[11] A tiered screening approach is recommended to efficiently identify true binders and eliminate artifacts.

G

Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for primary screening due to its high sensitivity, low protein consumption, and real-time data acquisition.[12]

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). Include a reference channel with a mock immobilization or an irrelevant protein to subtract non-specific binding signals.

  • Fragment Preparation: Prepare a stock solution of 6-Oxa-1-azaspiro[3.4]octan-2-one at 100 mM in 100% DMSO. Dilute into the running buffer (e.g., HBS-EP+) to a final screening concentration, typically between 100-500 µM. Ensure the final DMSO concentration is precisely matched between the sample and the running buffer to avoid solvent artifacts.[12]

  • Screening Injection: Inject the fragment solution over the target and reference channels. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

  • Hit Criteria: A preliminary "hit" is identified by a response signal significantly above the baseline and the reference channel signal. The binding should be reversible and demonstrate a dose-response relationship in follow-up experiments.

  • Data Analysis: Calculate the Ligand Efficiency (LE) for confirmed hits. LE is a key metric in FBDD that normalizes binding affinity for the size of the molecule.

    • LE = -RT * ln(Kd) / N , where N is the number of non-hydrogen atoms.

    • Fragments with LE ≥ 0.3 are generally considered high-quality starting points.[13]

Protocol 3.2: Orthogonal Validation via NMR Spectroscopy

NMR is the gold standard for validating weak interactions. Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.[14]

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., PBS in 99.9% D₂O). Add the fragment to a final concentration of 100-500 µM.

  • Acquisition of STD Spectrum:

    • Acquire a reference ¹H NMR spectrum of the fragment in the presence of the protein.

    • Acquire the STD spectrum by selectively saturating the protein's proton signals with a train of Gaussian pulses.

    • The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close proximity to the protein upon binding.

  • Hit Confirmation: The presence of clear signals in the STD spectrum confirms that the fragment binds to the target protein. The relative intensity of the signals can provide information about which part of the fragment is making the closest contact with the protein surface.

Protocol 3.3: Structural Characterization via X-ray Crystallography

The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex. This provides indisputable proof of binding and reveals the precise binding mode, which is invaluable for structure-guided optimization.[15]

  • Crystal Soaking: Obtain high-quality crystals of the target protein. Prepare a soaking solution containing the fragment at a concentration of 1-10 mM in a cryo-protectant-compatible buffer. Soak the crystals for a period ranging from minutes to hours.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Solve the structure by molecular replacement using the apo-protein structure as a model. Carefully inspect the resulting electron density maps for evidence of the bound fragment.

  • Analysis: A clear, unambiguous electron density for the fragment confirms its binding location and orientation. This structural information is the critical blueprint for the next phase: hit-to-lead optimization.[7]

Hit-to-Lead (H2L) Optimization Strategies

Once 6-Oxa-1-azaspiro[3.4]octan-2-one is validated as a hit with structural data, its simple, functionalized core serves as an excellent anchor for potency improvement.[3]

G

Case Study Analogue: Fragment Growing of an Oxetane-Containing Scaffold

A compelling example of evolving a 3D fragment comes from the discovery of AXL kinase inhibitors.[5] An initial indazole fragment hit showed micromolar activity (IC₅₀ = 28.4 µM) and good ligand efficiency (LE = 0.39). Guided by docking studies, this fragment was "grown" by incorporating an oxetane-containing moiety. This single modification resulted in a dramatic ~90-fold increase in potency (IC₅₀ = 320 nM), demonstrating the power of using 3D scaffolds to exploit interactions in adjacent pockets.[5]

Protocol 4.1: Structure-Guided Fragment Growing

This is the most direct H2L strategy.

  • Analyze the Binding Site: Using the co-crystal structure, identify unoccupied pockets adjacent to the bound 6-Oxa-1-azaspiro[3.4]octan-2-one. Note potential hydrogen bond donors/acceptors or hydrophobic patches.

  • Identify Growth Vectors: The β-lactam nitrogen and the carbon atoms of the cyclobutane ring serve as potential points for synthetic elaboration.

  • In Silico Design: Computationally enumerate a library of potential modifications. Dock these virtual compounds into the target's active site to prioritize syntheses that are predicted to form favorable interactions.

  • Synthetic Elaboration: Synthesize a focused library of 5-10 analogues based on the most promising designs. For example, acylate or alkylate the lactam nitrogen to extend a substituent into a nearby hydrophobic pocket.

  • Iterative Improvement: Test the new compounds for affinity. Obtain a co-crystal structure of an improved analogue to validate the design and guide the next cycle of optimization.

Conclusion

6-Oxa-1-azaspiro[3.4]octan-2-one represents the next generation of fragments designed to overcome the limitations of traditional, flat scaffolds. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it an exceptionally valuable tool for tackling difficult drug targets. By integrating this fragment into a rigorous screening cascade and employing structure-guided optimization, research teams can significantly increase the probability of discovering novel, potent, and patentable lead compounds. The provided protocols offer a comprehensive framework for leveraging the unique advantages of this and other 3D-rich spirocyclic fragments to accelerate drug discovery programs.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. Available at: [Link]

  • Dekker, T., van Linden, O. P. J., Lim, H. D., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Publishing. Retrieved from [Link]

  • Klebe, G., & Feiler, C. (n.d.). A Generic 3D-Diverse Fragment Library for Crystallographic Screening and Drug Discovery. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. Retrieved from [Link]

  • Pomerantz, W. C., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(11), 1509-1514. Available at: [Link]

  • Proteopedia. (2013). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Green, M., et al. (2018). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 24(60), 16024-16028. Available at: [Link]

  • MDPI. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Retrieved from [Link]

  • ResearchGate. (2025). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-oxa-1-azaspiro[3.4]octan-2-one. Retrieved from [Link]

  • Monash University. (2015). Application of fragment-based screening to the design of inhibitors of Escherichia coli DsbA. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

  • Chen, Y., et al. (2016). Fragment-based inhibitor discovery against β-lactamase. Future Medicinal Chemistry, 8(3), 269-281. Available at: [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • ResearchGate. (2025). Fragment-Based Drug Discovery: Small Fragments, Big Impact − Success Stories of Approved Oncology Therapeutics. Retrieved from [Link]

  • Moloney, M. G., et al. (n.d.). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. Retrieved from [Link]

  • Publish. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 257, 115523. Available at: [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Retrieved from [Link]

  • Chan, D. S.-H., et al. (n.d.). Mass spectrometry for fragment screening. University of Cambridge. Retrieved from [Link]

  • ZoBio. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]

  • Patel, D., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Molecules, 17(10), 12370-12391. Available at: [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

Sources

Method

Applications of 6-Oxa-1-azaspiro[3.4]octan-2-one in antibiotic research

Application Note: Harnessing the 6-Oxa-1-azaspiro[3.4]octan-2-one Scaffold for Next-Generation Antibiotic Discovery Abstract The rapid emergence of multi-drug resistant (MDR) bacteria, particularly Gram-negative pathogen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing the 6-Oxa-1-azaspiro[3.4]octan-2-one Scaffold for Next-Generation Antibiotic Discovery

Abstract

The rapid emergence of multi-drug resistant (MDR) bacteria, particularly Gram-negative pathogens expressing extended-spectrum


-lactamases (ESBLs) and carbapenemases (e.g., KPC, NDM-1), necessitates the development of novel 

-lactam mimics. 6-Oxa-1-azaspiro[3.4]octan-2-one represents a "privileged scaffold"—a conformationally constrained spirocyclic

-lactam that mimics the transition state of penicillin-binding proteins (PBPs) while exhibiting enhanced stability against hydrolytic cleavage. This guide details the mechanistic rationale, synthetic derivatization protocols, and biological evaluation workflows for utilizing this scaffold to generate novel antibiotic candidates and

-lactamase inhibitors (BLIs).

Structural Significance & Mechanism of Action

The 6-Oxa-1-azaspiro[3.4]octan-2-one core consists of a four-membered azetidin-2-one (


-lactam) ring spiro-fused to a five-membered tetrahydrofuran ring.
  • Conformational Constraint: Unlike flexible monobactams, the spiro-fusion at the C3/C4 position locks the

    
    -lactam ring in a rigid conformation. This reduces the entropic penalty upon binding to the active site of PBPs or 
    
    
    
    -lactamases.
  • Electronic Modulation: The oxygen atom in the spiro-fused ring (position 6) exerts an inductive effect, tuning the electrophilicity of the

    
    -lactam carbonyl. This is critical for acylation rates—too reactive leads to chemical instability; too stable leads to poor target engagement.
    
  • Dual Mode of Action:

    • PBP Inhibition: Direct acylation of the Serine residue in the active site of PBPs, disrupting cell wall synthesis.

    • 
      -Lactamase Inhibition:  Acting as a "suicide substrate" where the rigid spiro-system prevents the hydrolytic water molecule from approaching the acyl-enzyme intermediate, effectively trapping the enzyme.
      
Mechanism Visualization

The following diagram illustrates the competitive pathway between PBP inhibition (Antibiotic effect) and Beta-Lactamase hydrolysis (Resistance), highlighting where the Spiro-Scaffold intervenes.

G Spiro 6-Oxa-1-azaspiro Scaffold PBP Penicillin Binding Protein (PBP) Spiro->PBP High Affinity BLase Beta-Lactamase (Resistance Enzyme) Spiro->BLase Decoy Binding Complex_PBP Acyl-PBP Complex (Irreversible) PBP->Complex_PBP Acylation Complex_BL Acyl-BLase Intermediate BLase->Complex_BL Acylation Lysis Cell Wall Lysis (Bactericidal) Complex_PBP->Lysis Hydrolysis Hydrolyzed Drug (Inactive) Complex_BL->Hydrolysis Standard Beta-Lactam Trap Steric Trap (Enzyme Inactivated) Complex_BL->Trap Spiro-Constraint Blocks Water Entry

Figure 1: Mechanistic pathway of 6-Oxa-1-azaspiro[3.4]octan-2-one. The spiro-constraint prevents the rapid hydrolysis typically seen with standard beta-lactams, trapping the resistance enzyme.

Protocol: Synthetic Derivatization for Library Generation

The core scaffold is commercially available (e.g., as the hydrochloride salt) but is biologically inert without functionalization. The N1 position is the primary vector for introducing pharmacophores that mimic the side chains of Cephalosporins or Carbapenems.

Objective: Synthesize a library of N1-sulfonated and N1-acylated derivatives to probe Structure-Activity Relationships (SAR).

Materials
  • Scaffold: 6-Oxa-1-azaspiro[3.4]octan-2-one hydrochloride (1.0 eq).

  • Reagents: Sulfonyl chlorides (R-SO2Cl) or Acid Chlorides (R-COCl).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Purification: Silica gel flash chromatography.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 6-Oxa-1-azaspiro[3.4]octan-2-one HCl (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0°C using an ice bath.

  • Activation:

    • Add TEA (2.5 mmol, 2.5 eq) dropwise. Note: Excess base is required to neutralize the HCl salt and scavenge the acid generated during substitution.

    • Stir for 15 minutes to ensure free amine formation.

  • Functionalization (Parallel Synthesis):

    • Add the specific Electrophile (Sulfonyl Chloride or Acid Chloride, 1.1 mmol) dropwise to the reaction mixture.

    • Critical Step: Maintain 0°C during addition to prevent ring opening of the strained

      
      -lactam.
      
    • Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

  • Work-up:

    • Quench with water (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with 5% aqueous

      
       (to remove unreacted acid/sulfonyl chloride) and brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Validation:

    • IR Spectroscopy: Verify the integrity of the

      
      -lactam ring by checking for the characteristic carbonyl stretch at 1740–1770 cm⁻¹ . A shift to <1700 cm⁻¹ indicates ring opening (failure).
      
    • 1H NMR: Confirm the disappearance of the N-H proton and the appearance of R-group signals.

Protocol: Biological Evaluation (MIC & Synergistic Assays)

Once the library is synthesized, compounds must be evaluated for direct antibacterial activity and their potential as


-lactamase inhibitors (BLIs).

Target Strains:

  • Staphylococcus aureus (MRSA) - Gram-positive control.

  • Klebsiella pneumoniae (KPC+) - Carbapenemase producer.[1]

  • Pseudomonas aeruginosa (MDR) - Efflux and AmpC producer.

Assay A: Broth Microdilution (Direct MIC)

Standard: CLSI M07-A10

  • Inoculum: Prepare bacterial suspension to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of the Spiro-derivative (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: 16–20 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Assay B: Synergistic BLI Screening (Checkerboard Assay)

Purpose: To determine if the Spiro-derivative restores the activity of a partner antibiotic (e.g., Meropenem) against resistant strains.

  • Matrix: Create a 2D gradient in a 96-well plate.

    • X-axis: Meropenem (0.06 – 64 µg/mL).

    • Y-axis: Spiro-Derivative (Fixed concentrations: 4 or 8 µg/mL).

  • Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • FICI ≤ 0.5: Synergism (Potent BLI candidate).

    • FICI > 0.5 – 4.0: Indifference.

Data Presentation: Representative SAR Table
Compound IDR-Group (N1)MIC (MRSA) µg/mLMIC (K. pneumo KPC+)Synergistic with Meropenem?
Spiro-01 -H (Parent)>64>64No
Spiro-05 -SO2Me (Mesyl)3264Weak
Spiro-12 -CO-Thiophene832Yes (FICI = 0.35)
Spiro-18 -SO2-Ph-NO2416Yes (FICI = 0.28)

Workflow Visualization

The following diagram outlines the iterative cycle of using the 6-Oxa-1-azaspiro[3.4]octan-2-one scaffold in a drug discovery campaign.

Workflow cluster_chem Chemical Space Expansion cluster_bio Biological Screening Start Commercial Scaffold (6-Oxa-1-azaspiro[3.4]octan-2-one) Step1 N1-Functionalization (Acylation/Sulfonylation) Start->Step1 Step2 Purification & QC (NMR/IR Validation) Step1->Step2 Screen1 Primary Screen: Direct MIC (Gram +/-) Step2->Screen1 Screen2 Secondary Screen: Synergy (BLI Assay) Screen1->Screen2 If MIC > 32 µg/mL Hit Lead Candidate (High Potency / Low FICI) Screen1->Hit If MIC < 4 µg/mL Screen2->Step1 No Activity (Refine SAR) Screen2->Hit Synergistic

Figure 2: Iterative drug discovery workflow using the spiro-beta-lactam scaffold.

References

  • Singh, G. S., & D’Hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc.[2]

  • Mondal, P., & Mondal, S. (2022).[3] Synthesis, characterization and SAR studies of Novel Series of Spiro β-Lactam... as a potential antibacterial agent.[3] ResearchGate.[4]

  • BenchChem. (2025).[5] A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.

  • Krasavin, M., et al. (2024).[6] Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile.[7] Journal of Medicinal Chemistry / PMC.

  • Bush, K., & Bradford, P. A. (2019). Interplay between β-lactamases and new β-lactamase inhibitors.[8] Nature Reviews Microbiology.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing beta-lactam ring opening in 6-Oxa-1-azaspiro[3.4]octan-2-one

A Researcher's Guide to Preventing Beta-Lactam Ring Opening Welcome to the technical support center for 6-Oxa-1-azaspiro[3.4]octan-2-one. This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Preventing Beta-Lactam Ring Opening

Welcome to the technical support center for 6-Oxa-1-azaspiro[3.4]octan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this novel spirocyclic beta-lactam. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to mitigate the risk of beta-lactam ring opening during your experiments.

Understanding the Instability of the Beta-Lactam Ring

The four-membered ring of a beta-lactam is inherently strained, making it susceptible to nucleophilic attack and subsequent ring-opening.[1] This reactivity is crucial for the biological activity of many beta-lactam antibiotics, which act by acylating bacterial enzymes.[2] However, this same reactivity poses a significant challenge during synthesis, purification, and storage. The primary degradation pathway is hydrolysis, which can be catalyzed by acidic, basic, or enzymatic conditions.

The spirocyclic nature of 6-Oxa-1-azaspiro[3.4]octan-2-one introduces additional considerations. The fusion of the cyclobutane and tetrahydrofuran rings can influence the strain and electronic properties of the beta-lactam, potentially altering its stability compared to more conventional monocyclic or bicyclic beta-lactams.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the beta-lactam ring of 6-Oxa-1-azaspiro[3.4]octan-2-one to open?

A1: The most common causes of beta-lactam ring opening are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in the beta-lactam ring. Generally, beta-lactams are most stable in a slightly acidic to neutral pH range (pH 4-7).[3][4]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis.[5] Therefore, it is crucial to maintain low temperatures during reactions, work-up, and storage.

  • Nucleophiles: The presence of strong nucleophiles, including certain reagents, solvents (e.g., methanol in the presence of a base), or even other functional groups within the molecule, can lead to ring opening.

  • Enzymes: Beta-lactamases, a class of enzymes produced by some bacteria, are highly efficient at hydrolyzing the beta-lactam ring.[6] If working with biological systems, contamination with beta-lactamases can be a significant issue.

  • Metal Ions: Certain transition metal ions can catalyze the degradation of beta-lactams.[4]

Q2: I am synthesizing a derivative of 6-Oxa-1-azaspiro[3.4]octan-2-one. What general precautions should I take during the reaction and work-up to maintain the integrity of the beta-lactam ring?

A2: To minimize the risk of ring opening during synthesis, consider the following:

  • Reaction Temperature: Whenever possible, run reactions at low temperatures (e.g., 0 °C or below).

  • pH Control: If your reaction conditions are not neutral, consider using a buffered system to maintain a pH between 4 and 7.

  • Aqueous Work-up: When performing an aqueous work-up, use cold, buffered solutions (e.g., cold phosphate buffer at pH 7) and minimize the contact time.

  • Solvent Choice: Use anhydrous solvents whenever possible to reduce the risk of hydrolysis.

  • Purification: For chromatographic purification, consider using a neutral stationary phase and a non-nucleophilic mobile phase. Avoid highly acidic or basic additives. Flash chromatography should be performed as quickly as possible at low temperatures.

Q3: How can I store 6-Oxa-1-azaspiro[3.4]octan-2-one and its derivatives to ensure long-term stability?

A3: For long-term storage, it is recommended to:

  • Store the compound as a solid in a tightly sealed container.

  • Keep it in a desiccator to protect it from moisture.

  • Store at low temperatures, preferably at -20 °C or -80 °C.[7][8][9]

  • If storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures. However, long-term storage in solution is generally not recommended.

Q4: How can I detect if the beta-lactam ring has opened?

A4: Several analytical techniques can be used to assess the integrity of the beta-lactam ring:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a powerful tool to detect ring opening.[10] Upon hydrolysis, new signals corresponding to the resulting amino acid will appear, and the characteristic signals of the intact beta-lactam will decrease in intensity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive method for detecting and quantifying both the intact compound and its degradation products.[11][12][13]

  • Infrared (IR) Spectroscopy: The carbonyl group of the beta-lactam has a characteristic stretching frequency. A shift in this frequency can indicate ring opening.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired beta-lactam product after synthesis. Ring opening during the reaction or work-up.- Lower the reaction temperature. - Use anhydrous solvents and reagents. - Perform a quick, cold, and buffered aqueous work-up.
The appearance of unexpected polar byproducts in TLC or LC-MS analysis. Hydrolysis of the beta-lactam ring.- Analyze the byproducts by MS to confirm if their mass corresponds to the hydrolyzed product. - Review the reaction and work-up conditions for sources of acid, base, or water.
Loss of compound activity or purity over time during storage. Degradation of the beta-lactam ring.- Ensure the compound is stored as a dry solid at low temperatures (-20 °C or -80 °C) in a desiccator. - If stored in solution, prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Beta-Lactam Ring Integrity by ¹H NMR

This protocol provides a general method for monitoring the stability of 6-Oxa-1-azaspiro[3.4]octan-2-one in a given solvent or buffer.

  • Sample Preparation:

    • Dissolve a known amount of 6-Oxa-1-azaspiro[3.4]octan-2-one in the deuterated solvent or buffer of interest to a final concentration of approximately 5-10 mg/mL.

    • Transfer the solution to an NMR tube.

  • Initial NMR Spectrum (t=0):

    • Acquire a ¹H NMR spectrum of the freshly prepared sample.

    • Identify and integrate the characteristic peaks of the intact beta-lactam ring.

  • Incubation:

    • Store the NMR tube under the desired experimental conditions (e.g., specific temperature and pH).

  • Time-Course Monitoring:

    • Acquire ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).

    • Monitor for the appearance of new peaks corresponding to the hydrolyzed product and the decrease in the integration of the starting material peaks.

  • Data Analysis:

    • Calculate the percentage of intact beta-lactam at each time point by comparing the integration of its characteristic peaks to the initial spectrum.

Protocol 2: N-Protection of the Beta-Lactam Ring

In some cases, protecting the nitrogen of the beta-lactam ring can enhance its stability. The choice of protecting group will depend on the subsequent reaction conditions.

Example: N-Boc Protection

  • Reaction Setup:

    • Dissolve 6-Oxa-1-azaspiro[3.4]octan-2-one (1 equivalent) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM and wash with a cold, mild aqueous acid (e.g., 1% HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: General Mechanism of Beta-Lactam Hydrolysis

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis A1 Intact Beta-Lactam A2 Protonated Carbonyl A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Ring-Opened Product A3->A4 Ring Opening B1 Intact Beta-Lactam B2 Tetrahedral Intermediate B1->B2 + OH- B3 Ring-Opened Product B2->B3 Ring Opening

Caption: Mechanisms of acid and base-catalyzed beta-lactam ring opening.

Diagram 2: Workflow for Stability Assessment

G start Prepare Solution of 6-Oxa-1-azaspiro[3.4]octan-2-one initial_analysis Analyze at t=0 (LC-MS, NMR) start->initial_analysis incubate Incubate under Test Conditions (pH, Temp) initial_analysis->incubate time_point_analysis Analyze at Time Points (t1, t2, ... t_n) incubate->time_point_analysis time_point_analysis->incubate Continue Incubation data_analysis Quantify Degradation time_point_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for determining the stability of 6-Oxa-1-azaspiro[3.4]octan-2-one.

References

  • Qiu, C., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS PharmSciTech. Available at: [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment. Available at: [Link]

  • Goo, J. H., et al. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology. Available at: [Link]

  • Kus, K., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE. Available at: [Link]

  • Goo, J. H., et al. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology. Available at: [Link]

  • Al-Saray, A., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy. Available at: [Link]

  • Schaffner, M., et al. (2023). 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000. Medicina. Available at: [Link]

  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • He, J., et al. (2021). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Therapeutic Drug Monitoring. Available at: [Link]

  • Ikeda, K., et al. (2014). Simultaneous determination of eight β-lactam antibiotics in human serum by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Kumar, V., et al. (2015). Design, Synthesis and Evaluation of β-Lactam Antigenic Peptide Hybrids; Unusual Opening of the β-Lactam Ring in Acidic Media. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2017). Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. ACS Chemical Biology. Available at: [Link]

  • Golemi, D., et al. (2001). NMR Dynamics of PSE-4 β-Lactamase: An Interplay of ps-ns Order and μs-ms Motions in the Active Site. Journal of Molecular Biology. Available at: [Link]

  • O'hara, K., et al. (1993). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters. Available at: [Link]

  • Kus, K., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE. Available at: [Link]

  • Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Chemical Society Reviews. Available at: [Link]

  • Grygorenko, O. O., et al. (2018). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Retention times of beta-lactam antibiotics by pH of the mobile phase. ResearchGate. Available at: [Link]

  • Cooper, R. D. G., et al. (1981). Ammonolysis of cephamycins: carbon-13 NMR characterization of the intermediates from .beta.-lactam ring cleavage prior to loss of the 3'-group. Journal of the American Chemical Society. Available at: [Link]

  • Forró, E., et al. (2010). Enantiomerically pure polyheterocyclic spiro-beta-lactams from trans-4-hydroxy-L-proline. Tetrahedron: Asymmetry. Available at: [Link]

  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Stagner, V. C. (1984). Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. DTIC. Available at: [Link]

  • Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. Available at: [Link]

  • Zarei, A., & Sardarian, A. R. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. Tetrahedron. Available at: [Link]

  • Prudêncio, M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry. Available at: [Link]

  • Prudêncio, M., et al. (2020). Novel spiro-lactam compounds, process and uses thereof. Google Patents.
  • van der Hegge, F. T. M., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. Available at: [Link]

  • Sodupe, M., et al. (2011). Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media. Current Organic Chemistry. Available at: [Link]

  • Alcaide, B., et al. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters. Available at: [Link]

  • Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]

  • Prudêncio, M., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. MalariaWorld. Available at: [Link]

  • van der Hegge, F. T. M., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. ResearchGate. Available at: [Link]

  • Page, M. I. (2013). The mechanism of catalysis and the inhibition of β-lactamases. RSC Publishing. Available at: [Link]

  • Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Spirocyclic Lactams

Troubleshooting Guides, FAQs, and Methodologies for Drug Development Professionals Spirocyclic lactams are highly valued in modern drug discovery for their high fraction of sp³ carbons ( ) and rigid 3D architectures, whi...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Methodologies for Drug Development Professionals

Spirocyclic lactams are highly valued in modern drug discovery for their high fraction of sp³ carbons (


) and rigid 3D architectures, which improve target specificity and metabolic stability. However, their unique physicochemical properties—specifically the dense polarity of the lactam core combined with the steric bulk of the spiro-center—create significant downstream bottlenecks.

As a Senior Application Scientist, I have designed this technical support guide to address the most common purification failures encountered with these molecules. This guide provides root-cause analyses, self-validating protocols, and field-proven chromatographic solutions.

Diagnostic Triage: Selecting the Right Purification Modality

Before loading your crude mixture onto a column, you must mathematically assess the molecule's polarity. The failure to align the compound's calculated partition coefficient (cLogP) with the correct stationary phase is the primary cause of purification loss.

G Start Analyze Spirocyclic Lactam Physicochemical Properties LogP Calculate cLogP / cLogD Start->LogP HighPolar Highly Polar (cLogP < 0) LogP->HighPolar cLogP < 0 MedPolar Moderately Polar (cLogP 0 to 2) LogP->MedPolar cLogP > 0 HILIC HILIC Chromatography (ZIC-HILIC, Diol) HighPolar->HILIC Best for retention SFC SFC (Achiral/Chiral) (2-EP, Diol, Chiralpak) HighPolar->SFC Green alternative AQ_RP Aqueous C18 / Polar-Embedded MedPolar->AQ_RP Avoid void volume MedPolar->SFC High throughput

Decision matrix for selecting the optimal purification modality.

Troubleshooting Guide: Reversed-Phase (RP-HPLC) Failures

Q: My spirocyclic lactam elutes in the void volume (


) on a standard C18 column, resulting in co-elution with solvent peaks. How can I increase retention without chemical derivatization? 

A: Causality: Spirocyclic lactams possess high polarity due to the strong dipole moment of the cyclic amide and the 3D spiro-center, which often exposes additional heteroatoms. This creates a dense, tightly bound hydration shell around the molecule. On a highly hydrophobic C18 stationary phase, these polar molecules cannot thermodynamically displace their hydration layer to partition into the alkyl chains, leading to zero retention .

Solution:

  • Switch to an Aqueous C18 (AQ) or Polar-Embedded Phase: These columns contain hydrophilic end-capping or polar groups (e.g., amide, ether) embedded within the alkyl chain. This prevents phase collapse when using 100% aqueous mobile phases, allowing you to start your gradient at 0% organic solvent to force retention.

  • Transition to HILIC: If the cLogP is < 0, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mathematically sound choice. In HILIC, water acts as the strongest eluting solvent, and retention increases proportionally with compound polarity .

FAQ: Implementing HILIC for Polar Lactams

Q: What is the standard operating procedure for transitioning a polar spirocycle purification to HILIC?

A: Unlike RP-HPLC, HILIC relies on partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica, zwitterionic, or diol).

Step-by-Step HILIC Methodology:
  • Column Selection: Choose a Zwitterionic (ZIC-HILIC) or Diol column. These provide excellent hydrogen-bonding capacity for the lactam carbonyl and NH groups without the irreversible binding seen on bare silica .

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0–5.0. (Buffer salt is critical to maintain the stationary hydration layer and control silanol ionization).

    • Solvent B (Organic): 100% Acetonitrile (MeCN).

  • Gradient Execution: Start at 95% B (weak solvent) and run a shallow gradient down to 50% B (strong solvent) over 15 column volumes.

    • Self-Validation Check: Never exceed 50% water in a HILIC gradient. Doing so strips the immobilized hydration layer from the stationary phase, requiring extensive re-equilibration.

  • Sample Preparation: Dissolve the crude sample in a high percentage of organic solvent (e.g., 75–80% MeCN).

    • Self-Validation Check: If your compound elutes as a split peak or at the void volume, check your sample diluent. Injecting a highly aqueous sample plug will locally disrupt the HILIC partition layer and cause immediate breakthrough .

Troubleshooting Guide: Normal Phase (NP) Silica Sticking

Q: My compound streaks terribly on TLC and won't elute from a bare silica flash column, even when pushing with 20% Methanol in DCM. Why is this happening?

A: Causality: The lactam motif acts as both a strong hydrogen-bond acceptor (carbonyl) and donor (NH). On bare silica, these motifs interact irreversibly with highly acidic silanol groups. While adding methanol disrupts these bonds, it often leads to severe peak tailing or the co-elution of impurities due to the strong solvent displacement effect.

Solution:

  • Amine-Functionalized Silica: Switch to an amine-modified flash cartridge. The basic surface neutralizes acidic silanols, preventing irreversible H-bonding and allowing the lactam to elute as a sharp band.

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO₂ combined with a polar modifier (e.g., Methanol). The high diffusivity and low viscosity of supercritical CO₂ ensure rapid mass transfer, while the polar modifier easily disrupts lactam-silanol interactions .

FAQ: Chiral Resolution of Spirocenters

Q: What is the most efficient method for the enantioseparation of racemic spirocyclic lactams?

A: Causality: The spiro-carbon creates a rigid, 3D chiral environment. Resolving these enantiomers requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. We strongly recommend Chiral SFC over chiral HPLC for spirocyclic lactams due to its superior resolution and throughput .

Step-by-Step Chiral SFC Methodology:
  • Stationary Phase Selection: Utilize polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak AD-H). The carbamate linkages provide ideal complementary H-bond donor/acceptor sites for the spirocyclic lactam.

  • Mobile Phase Optimization: Run an isocratic method using CO₂ / Methanol (70:30 v/v) at a backpressure of 120 bar and a temperature of 35 °C.

  • Additive Control: If the spirocycle contains secondary basic aliphatic amines, add 0.1% Isopropylamine (IPA) to the methanol modifier.

    • Self-Validation Check: If peak tailing persists, verify that the additive is fresh; degraded IPA loses its ability to mask active sites on the CSP.

Detection Challenges Workflow

Spirocyclic lactams often lack strong UV chromophores (like extended aromatic rings), making fraction collection difficult. Relying solely on UV at 210 nm will result in the collection of solvent artifacts.

G Start Spirocyclic Lactam Detection UV UV Absorbance Check Start->UV HasUV Chromophore Present (e.g., Aryl ring) UV->HasUV NoUV No Chromophore (Aliphatic Spirocycle) UV->NoUV PDA PDA/UV Detector (210-254 nm) HasUV->PDA MS Mass Spectrometry (ESI) Positive Ion Mode NoUV->MS Ionizable N-H ELSD ELSD / CAD (Universal Detection) NoUV->ELSD Non-ionizable

Workflow for selecting detection modalities for spirocyclic lactams.

Quantitative Data: Column Selection Matrix

To streamline your method development, utilize the following quantitative matrix to match your spirocyclic lactam's properties with the appropriate chromatographic system.

Chromatography ModeRecommended Stationary PhaseStandard Mobile Phase SystemTarget cLogP RangePrimary Retention Mechanism
Reversed-Phase (RP) Polar-Embedded C18 / AQWater / MeCN (0.1% Formic Acid)0 to 2Hydrophobic partitioning
HILIC Zwitterionic (ZIC)MeCN / Aq. Ammonium Formate< 0Hydrophilic partitioning & H-bonding
Normal Phase (NP) Amine-functionalized SilicaHexane / EtOH or DCM / MeOH> 1Adsorption (Dipole-Dipole)
SFC (Achiral) 2-Ethylpyridine (2-EP)Supercritical CO₂ / MeOH-1 to 3H-bonding & Dipole interactions
SFC (Chiral) Amylose/Cellulose CarbamateSupercritical CO₂ / MeOH (0.1% IPA)-1 to 3Transient diastereomeric complexation

References

  • Title: Physicochemical Properties of Antibacterial Compounds: Implications for Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Analytical and Bioanalytical Chemistry (via PMC) URL: [Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: Molecules (MDPI) URL: [Link]

  • Title: Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: High-throughput analysis for the simultaneous quantification of nine beta-lactam antibiotics in human plasma by UPC2-MS/MS: Method development, validation, and clinical application Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL: [Link]

  • Title: Enantioseparation of (±)-trans-β-lactam Ureas by Supercritical Fluid Chromatography Source: Croatica Chemica Acta URL: [Link]

Troubleshooting

Optimizing solubility of 6-Oxa-1-azaspiro[3.4]octan-2-one intermediates

Welcome to the Technical Support Center for spirocyclic intermediate optimization. As a Senior Application Scientist, I frequently guide researchers through the unique physicochemical behaviors of highly 3D molecular sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic intermediate optimization. As a Senior Application Scientist, I frequently guide researchers through the unique physicochemical behaviors of highly 3D molecular scaffolds.

In modern drug discovery, spirocyclic scaffolds are experiencing a massive surge due to their ability to 1[1]. The 6-oxa-1-azaspiro[3.4]octan-2-one core—a rigid


-lactam (azetidin-2-one) fused with a tetrahydrofuran ring—is a prime example. While the high fraction of 

-hybridized carbons (

) generally improves final aqueous solubility compared to planar aromatics, synthetic intermediates (e.g., N-protected precursors) often suffer from transient solubility issues during synthesis, purification, and assay preparation.

This guide provides field-proven, self-validating protocols and causality-driven troubleshooting to help you overcome these bottlenecks.

Section 1: Scaffold Overview & Solubility Causality

By moving away from the "flatland" of planar aromatic systems, the increased


 fraction in spirocycles generally leads to 2[2]. However, the 6-oxa-1-azaspiro[3.4]octan-2-one intermediate presents a unique duality: it possesses strong hydrogen-bond accepting/donating motifs (the lactam and oxa-ether) but lacks ionizable centers at physiological pH.

When these polar motifs are combined with lipophilic protecting groups (e.g., Boc, Cbz) during synthesis, the molecule can experience severe solvation mismatch, leading to aggregation.

Table 1: Comparative Physicochemical Trends of Planar vs. Spirocyclic Scaffolds

PropertyPlanar Analog (e.g., Indole/Quinoline)6-Oxa-1-azaspiro[3.4]octan-2-oneCausality / Mechanism

Fraction
Low (< 0.3)High (> 0.8)Increased 3D character disrupts flat molecular stacking.
Aqueous Solubility Poor (< 10 µg/mL)Moderate to High (> 100 µg/mL)Reduced crystal lattice energy; enhanced aqueous solvation.
LogD (pH 7.4) High (Lipophilic)Lower (More hydrophilic)Introduction of polar oxa- and lactam motifs lowers lipophilicity.
Lattice Energy High (

stacking)
Moderate (H-bonding dominant)Lack of aromaticity prevents dense

interactions.

Section 2: Troubleshooting Guides & Methodologies

Issue 1: Precipitation During Reverse-Phase HPLC Purification

Symptom: The intermediate crashes out at the column head, causing severe backpressure spikes and split peaks. Causality: "Solvent shock." When the intermediate is dissolved in 100% DMSO and injected into a highly aqueous mobile phase, the DMSO rapidly diffuses into the water. The highly polar


-lactam core, stripped of its solvation shell, instantaneously crystallizes before the organic modifier in the gradient can elute it.

G Problem Precipitation on HPLC Column Cause Solvent Shock (DMSO to Water) Problem->Cause Sol1 Pre-dilute Sample Cause->Sol1 Prevent shock Sol2 Use Step-Down Gradient Cause->Sol2 Gradual mixing Sol3 Change to THF/Water Cause->Sol3 Increase solubility

Troubleshooting reverse-phase HPLC precipitation for spirocycles.

Protocol: Step-Down Gradient for Reverse-Phase Purification

  • Sample Preparation: Dissolve the intermediate in a 1:1 mixture of DMSO and the initial mobile phase (e.g., 5% Acetonitrile in Water).

  • Equilibration: Pre-equilibrate the C18 column with a highly aqueous mobile phase (95% Water / 5% Acetonitrile) for 5 column volumes.

  • Injection & Step-Down: Inject the sample. Instead of a standard linear gradient, hold at 5% organic for 2 minutes to elute the DMSO plug. Then, rapidly step to 30% organic over 1 minute to quickly solvate the intermediate, followed by a shallow linear gradient to 60% for separation.

  • Self-Validation Step: Monitor the column backpressure during the first 3 minutes. A sudden spike (>500 psi above baseline) indicates micro-precipitation. If this occurs, immediately abort the run, flush with 100% Acetonitrile, and switch to a THF/Water mobile phase system.

Issue 2: Inconsistent In Vitro Assay Data Due to Poor Aqueous Solvation

Symptom: Erratic IC50 values or flatlining dose-response curves during biological screening. Causality: Kinetic solubility assays (e.g., rapid DMSO dilutions into buffer) often result in metastable supersaturation. Over the course of a 24-hour assay, the spirocyclic intermediate slowly aggregates, lowering the effective concentration.

G N1 Weigh Solid Intermediate N2 Add Aqueous Buffer + Co-solvent N1->N2 Excess solid N3 Incubate & Agitate (24h at 37°C) N2->N3 Equilibrium N4 Centrifuge / Filter N3->N4 Isolate liquid N5 HPLC-UV/LC-MS Analysis N4->N5 Measure conc.

Thermodynamic solubility assay workflow for spirocyclic intermediates.

Protocol: Thermodynamic Solubility Measurement

  • Preparation: Weigh approximately 2–3 mg of the solid 6-oxa-1-azaspiro[3.4]octan-2-one intermediate into a 1.5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4) containing the intended assay co-solvent (e.g., 1% DMSO or 0.1% Tween-80).

  • Equilibration: Seal the vial and agitate at 300 rpm on a thermoshaker at 37 °C for 24 hours. Causality: 24 hours ensures the system reaches true thermodynamic equilibrium, overcoming transient supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.

  • Self-Validation Step: Visually inspect the pellet post-centrifugation. If no solid pellet is present, the compound has completely dissolved, meaning the thermodynamic solubility limit has not been reached. You must repeat the assay with a higher initial mass to validate the true saturation point.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a known calibration curve.

Section 3: Frequently Asked Questions (FAQs)

Q: Why does my N-protected (e.g., N-Boc) 6-oxa-1-azaspiro[3.4]octan-2-one intermediate exhibit worse solubility in polar aprotic solvents than the deprotected amine? A: The causality lies in the disruption of solvation shells. While the deprotected


-lactam nitrogen can act as a hydrogen-bond donor to solvents like DMF or DMSO, bulky lipophilic protecting groups like Boc sterically shield this vector. Consequently, the molecule relies entirely on the weaker acceptor capabilities of the oxa-ether and carbonyl oxygen, leading to aggregation and precipitation.

Q: How does the


 fraction specifically help this scaffold? 
A:  Shifting from planar, aromatic structures to compounds with a higher 

fraction disrupts the strong

stacking interactions that typically lead to high crystal lattice energies. Furthermore, the 3[3]. For 6-oxa-1-azaspiro[3.4]octan-2-one, the perpendicular arrangement of the azetidinone and tetrahydrofuran rings creates a highly 3D topology that prevents dense molecular packing, thereby lowering the energy barrier for solvent dissolution.

Q: What is the recommended co-solvent system for cross-coupling reactions involving this core? A: For transition-metal catalyzed functionalizations, a 3:1 mixture of THF:Water or Dioxane:Water is highly effective. The organic phase solvates the lipophilic bulk of the intermediate, while the aqueous phase hydrates the polar oxa- and lactam motifs, preventing the intermediate from crashing out before the catalytic cycle initiates.

References

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. 1

  • Advantages of spirocyclic scaffolds over planar structures in drug discovery - Benchchem. 2

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Expert Opinion on Drug Discovery (Taylor & Francis). 3

Sources

Optimization

Minimizing side reactions during 6-Oxa-1-azaspiro[3.4]octan-2-one scale-up

The following technical guide addresses the scale-up challenges for 6-Oxa-1-azaspiro[3.4]octan-2-one , a spirocyclic -lactam. This scaffold combines the high ring strain of an azetidin-2-one (approx.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up challenges for 6-Oxa-1-azaspiro[3.4]octan-2-one , a spirocyclic


-lactam. This scaffold combines the high ring strain of an azetidin-2-one (approx. 23 kcal/mol) with the steric constraints of a tetrahydrofuran spiro-fusion.[1]

This guide is structured to assist process chemists in minimizing side reactions such as hydrolytic ring opening , C3-epimerization , and ketene dimerization during scale-up.[1]

[1][2]

Module 1: Critical Process Parameters (The -Lactam Fragility)

Q: Why do we observe significant yield loss during the quenching phase of the Staudinger reaction?

A: The yield loss is likely due to hydrolytic ring opening driven by localized pH excursions or thermal spikes. The 6-oxa-1-azaspiro[3.4]octan-2-one core is electronically distinct from simple


-lactams.[1] The oxygen atom in the spiro-fused ring exerts an inductive effect (

), increasing the electrophilicity of the lactam carbonyl.[1] This makes the ring hypersensitive to nucleophilic attack (hydrolysis) by water or residual hydroxide during quench.

Troubleshooting Protocol:

  • Temperature Control: Maintain the quench temperature below 0 °C . The rate of hydrolysis for spiro-

    
    -lactams doubles for every 10 °C rise.[1]
    
  • Buffer Selection: Do not quench with strong base (NaOH/KOH). Use a buffered solution of saturated

    
      or Phosphate Buffer (pH 6.5–7.0) .[1]
    
  • Agitation: High-shear mixing is required to prevent "hot spots" of high pH at the addition point.[1]

Q: We detect a "double-weight" impurity by LC-MS. What is the mechanism?

A: This is likely intermolecular polymerization or diketopiperazine formation , depending on your synthesis route.

  • Scenario A (Staudinger Synthesis): If you are generating a ketene in situ (e.g., from an acid chloride), the impurity is often a ketene dimer .[1] This occurs if the imine addition is too slow relative to ketene generation.

    • Fix: Increase the equivalents of the imine (nucleophile) or switch to a "slow-addition" protocol for the acid chloride/base.

  • Scenario B (Intramolecular Cyclization): If cyclizing a

    
    -amino acid, the impurity is the dimer  formed by intermolecular reaction between two precursor molecules before they can cyclize.[1]
    
    • Fix: Operate under high dilution conditions (

      
      ) to favor intramolecular kinetics over intermolecular collision.
      

Module 2: Synthesis & Side Reaction Control

Q: How do I control diastereoselectivity (cis/trans) during scale-up?

A: In the Staudinger reaction (Schiff base + Ketene), the cis/trans ratio is dictated by the torquoselectivity of the ring closure, which is heavily influenced by the nature of the ketene substituent and the reaction temperature.

Optimization Table: Diastereocontrol Factors

ParameterImpact on SelectivityScale-Up Recommendation
Temperature Lower temps favor the kinetic product (cis).[1]Run reaction at

to

initially.[1]
Base (Ketene Gen.) Bulky bases favor trans via the Z-enolate intermediate.[1]Use DIPEA or DBU instead of Triethylamine.
Solvent Polarity Polar solvents stabilize the zwitterionic intermediate, allowing isomerization.Use non-polar solvents like Toluene or DCM to lock stereochemistry.
Addition Order Adding Acid Chloride to Imine/Base minimizes free ketene concentration.Standardize: Add Acid Chloride solution slowly to the Imine/Base mixture.
Q: What is the degradation pathway if the final product is stored in solution?

A: The primary degradation pathway is acid-catalyzed alcoholysis or hydrolysis .[1] If stored in protic solvents (MeOH, EtOH), the lactam ring will open to form the corresponding


-amino ester.[1] This is accelerated by trace acid (e.g., residual HCl from an acid chloride step).[1]

Storage Protocol:

  • State: Isolate as a solid whenever possible.

  • Solvent: If solution storage is mandatory, use anhydrous THF or MeCN over molecular sieves.[1]

  • Stabilizer: Add trace triethylamine (0.1% v/v) to scavenge adventitious acid, provided the product is stable to base.

Module 3: Visualizing the Reaction Landscape

The following diagrams illustrate the synthesis logic and the critical failure points (side reactions) for the Staudinger route, which is the most common method for this scaffold.

Diagram 1: Synthesis & Failure Modes

G Start Precursors: Cyclic Imine + Acid Chloride KeteneGen In-situ Ketene Generation (Base mediated) Start->KeteneGen -HCl (Base) Zwitterion Zwitterionic Intermediate KeteneGen->Zwitterion + Imine Dimer Side Rxn: Ketene Dimerization (Low Imine Conc.) KeteneGen->Dimer Excess Ketene Cyclization Conrotatory Ring Closure Zwitterion->Cyclization Hydrolysis Side Rxn: Hydrolytic Ring Opening (Moisture/High Temp) Zwitterion->Hydrolysis + H2O Isomerization Side Rxn: C3-Epimerization (Thermodynamic Drift) Zwitterion->Isomerization Slow Closure Product 6-Oxa-1-azaspiro[3.4]octan-2-one Cyclization->Product

Caption: Mechanistic flow of the Staudinger synthesis highlighting critical branch points for side reactions (red).

Module 4: Step-by-Step Scale-Up Protocol

Objective: Synthesis of 100g batch of 6-Oxa-1-azaspiro[3.4]octan-2-one via Staudinger Cycloaddition.

Phase 1: Preparation
  • Drying: All glassware must be flame-dried or oven-dried (

    
    ) overnight.
    
  • Solvent: Use Dichloromethane (DCM) , distilled over

    
     or passed through an activated alumina column.[1] Water content must be 
    
    
    
    .[1]
  • Inert Atmosphere: Constant

    
     or 
    
    
    
    sweep.[1]
Phase 2: Reaction (The "Inverse Addition" Technique)

Rationale: To minimize ketene dimerization, we keep the ketene concentration low by adding the acid chloride to the imine.

  • Charge: To a 2L jacketed reactor, add the Cyclic Imine (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (10 vol).

  • Cool: Chill the mixture to

    
     . Ensure internal temperature stabilizes.
    
  • Addition: Dissolve the Acid Chloride (1.2 equiv) in DCM (2 vol). Add this solution dropwise over 4 hours .

    • Critical Check: Monitor internal temp.[1] Do not exceed

      
      .[1]
      
  • Digestion: Allow the reaction to warm to room temperature slowly over 12 hours.

Phase 3: Quench & Workup (The "Buffer" Method)[2]
  • Cool: Return reactor to

    
     .
    
  • Quench: Add saturated

    
     solution  (5 vol) slowly. Maintain temp 
    
    
    
    .
    • Why: This buffers the pH to ~5-6, preventing alkaline hydrolysis.[1]

  • Separation: Separate layers immediately. Wash organic layer with cold Brine (2x).

  • Drying: Dry over anhydrous

    
    . Do not use 
    
    
    
    if the product is acid-sensitive (Lewis acid character).
Phase 4: Purification
  • Recrystallization: Preferred for scale-up.[1] Common solvent systems: EtOAc/Hexanes or IPA .[1]

  • Chromatography: If necessary, use silica gel pre-treated with 1%

    
     to neutralize surface acidity.[1]
    

FAQ: Rapid Troubleshooting

Q: The product turns yellow upon drying. Is it decomposing? A: Yes. Yellowing often indicates ring-opening followed by oxidation or polymerization of the amino-aldehyde/ester.[1] Ensure the product is completely free of acid residues before drying. Wash the organic phase with saturated


 as a final step before drying.

Q: Can I use ethanol for recrystallization? A: Risk High. Primary alcohols can nucleophilically open the


-lactam ring at elevated temperatures (solvolysis).[1] Use Isopropanol (IPA)  or tert-Butanol  if an alcohol is required, as steric bulk reduces nucleophilicity.[1] Ideally, use aprotic solvents like EtOAc  or MTBE .[1]

Q: My yield is 40% lower than the gram-scale pilot. Why? A: Scale-up often suffers from inefficient heat transfer.[1] The formation of the ketene is exothermic. If the local temperature spikes, the ketene dimerizes rather than reacting with the imine.

  • Action: Check the heat transfer coefficient (

    
    ) of your reactor. Slow down the addition rate of the acid chloride to match the cooling capacity.
    

References

  • Staudinger Synthesis Mechanism & Stereocontrol

    • Title: "Stereoselective Synthesis of -Lactams via the Staudinger Reaction"
    • Source:Chemical Reviews
    • URL:[Link][1]

  • Spiro-

    
    -Lactam Stability: 
    
    • Title: "Recent Advances in the Synthesis of Spiro- -Lactams"
    • Source:ResearchG
    • URL:[Link]

  • Ring Strain & Hydrolysis

    • Title: "The Chemistry of

      
      -Lactams: Structure and Reactivity"[1]
      
    • Source:Springer

    • URL:[Link][1]

  • Ketene Dimerization Side Reactions

    • Title: "Ketene Cycloadditions in Organic Synthesis"[1]

    • Source:Organic Reactions[2][3][4][5][6][7][8]

    • URL:[Link][1]

Sources

Troubleshooting

Stability of 6-Oxa-1-azaspiro[3.4]octan-2-one in aqueous solutions

Welcome to the technical support center for 6-Oxa-1-azaspiro[3.4]octan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Oxa-1-azaspiro[3.4]octan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this spirocyclic β-lactam. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound in your aqueous-based assays.

I. Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with 6-Oxa-1-azaspiro[3.4]octan-2-one in aqueous solutions.

Q1: What is the primary stability concern when working with 6-Oxa-1-azaspiro[3.4]octan-2-one in aqueous solutions?

A1: The core structure of 6-Oxa-1-azaspiro[3.4]octan-2-one contains a β-lactam ring. This four-membered ring is inherently strained and susceptible to hydrolysis in aqueous environments.[1][2] The primary stability concern is the cleavage of the amide bond within this ring, leading to an inactive, ring-opened product.[3][4] This hydrolysis can be catalyzed by acidic or basic conditions and is also influenced by temperature.[5]

Q2: How does pH affect the stability of this compound?

A2: The stability of β-lactam containing compounds is highly pH-dependent.[6][7] Generally, they are most stable in slightly acidic to neutral pH ranges (typically pH 5-7).[8] In alkaline (basic) conditions, the rate of hydrolysis significantly increases due to the nucleophilic attack by hydroxide ions on the carbonyl carbon of the β-lactam ring.[2][5] Under strongly acidic conditions, acid-catalyzed hydrolysis can also occur.[1] It is crucial to determine the optimal pH for your specific experimental conditions.

Q3: What is the expected shelf-life of 6-Oxa-1-azaspiro[3.4]octan-2-one in a prepared aqueous stock solution?

A3: The shelf-life in an aqueous stock solution is highly dependent on the storage conditions, particularly temperature and pH. For many β-lactams, storage at 2-8°C in a buffered solution at an optimal pH can provide stability for several days.[9] However, for long-term storage, it is recommended to store the compound as a solid at -20°C or below and prepare fresh aqueous solutions before use. Some decomposition may still occur in the solid state at room temperature.[10] We strongly advise conducting a preliminary stability study under your specific experimental conditions.

Q4: Can I use common biological buffers like PBS with this compound?

A4: While common buffers can be used, it's important to consider their pH. Phosphate-Buffered Saline (PBS) typically has a pH of 7.4. At this slightly alkaline pH, some β-lactams can exhibit accelerated degradation.[8] The choice of buffer should be guided by the pH at which 6-Oxa-1-azaspiro[3.4]octan-2-one demonstrates maximum stability, which needs to be empirically determined. If your assay requires a pH of 7.4, be aware of the potential for hydrolysis and consider this during experimental design and data interpretation.

Q5: What are the recommended analytical methods to monitor the stability of 6-Oxa-1-azaspiro[3.4]octan-2-one?

A5: The most common and reliable methods for analyzing the stability of β-lactams are chromatographic techniques.[11] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS/MS), are considered the gold standard.[12][13] These methods allow for the separation and quantification of the parent compound from its degradation products.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 6-Oxa-1-azaspiro[3.4]octan-2-one.

Issue 1: Inconsistent or non-reproducible assay results.

  • Question: I am seeing significant variability in my experimental results. Could this be related to the compound's stability?

  • Answer: Yes, inconsistent results are a classic sign of compound instability. If 6-Oxa-1-azaspiro[3.4]octan-2-one is degrading over the course of your experiment, the effective concentration of the active compound is changing, leading to poor reproducibility.

    • Troubleshooting Steps:

      • Verify Stock Solution Integrity: Prepare a fresh stock solution of the compound and immediately analyze its purity and concentration via HPLC. Compare this to an aliquot of your previously used stock solution.

      • Time-Course Stability Study: Perform a short time-course experiment under your exact assay conditions (buffer, temperature). Sample and analyze the concentration of the compound at time zero and at several time points throughout the duration of your typical experiment.

      • pH Monitoring: Measure the pH of your complete assay medium at the beginning and end of the experiment to ensure there is no significant pH drift.

Issue 2: Rapid loss of compound activity.

  • Question: My compound seems to lose all activity shortly after being added to my aqueous assay buffer. What could be the cause?

  • Answer: A rapid loss of activity strongly suggests accelerated hydrolysis of the β-lactam ring. This is often due to suboptimal pH or elevated temperatures.

    • Troubleshooting Steps:

      • pH Assessment: Confirm the pH of your buffer. If it is neutral to alkaline (pH > 7), this is a likely cause. Attempt to lower the pH of your buffer system, if your experimental model allows, to a more acidic range (e.g., pH 6.0) and repeat the experiment.

      • Temperature Control: Ensure your experiments are conducted at the lowest feasible temperature. For every 10°C increase, the rate of hydrolysis can increase by 2.5 to 3.9-fold.[5] If possible, run a parallel experiment at a lower temperature to see if activity is preserved for a longer duration.

      • Buffer Components: Certain buffer components can catalyze hydrolysis. While less common, it's a possibility to consider. If you suspect a buffer component, a simplified stability study in different buffer systems can be informative.

Troubleshooting Workflow Diagram

G start Inconsistent Results or Rapid Activity Loss check_stock Is the stock solution fresh and properly stored? start->check_stock prepare_fresh Prepare fresh stock solution and re-test. check_stock->prepare_fresh No stability_study Conduct a time-course stability study in your assay buffer. check_stock->stability_study Yes prepare_fresh->stability_study degradation_detected Is significant degradation detected over the experiment's duration? stability_study->degradation_detected check_ph Measure pH of the assay buffer. degradation_detected->check_ph Yes stable Compound is likely stable. Investigate other experimental variables. degradation_detected->stable No ph_optimal Is pH in the optimal range (typically slightly acidic)? check_ph->ph_optimal adjust_ph Adjust buffer pH or choose a more suitable buffer. ph_optimal->adjust_ph No check_temp Review the experimental temperature. ph_optimal->check_temp Yes adjust_ph->stability_study temp_high Is the temperature elevated (e.g., 37°C)? check_temp->temp_high lower_temp Lower the temperature if the assay allows. temp_high->lower_temp Yes re_evaluate Re-evaluate the experimental design. Consider shorter incubation times. temp_high->re_evaluate No lower_temp->stability_study re_evaluate->stable

Caption: Troubleshooting workflow for stability issues.

III. Experimental Protocols

This section provides a detailed protocol for conducting a basic stability study of 6-Oxa-1-azaspiro[3.4]octan-2-one using HPLC.

Protocol 1: Determining the pH-Dependent Stability

Objective: To determine the degradation rate of 6-Oxa-1-azaspiro[3.4]octan-2-one at different pH values.

Materials:

  • 6-Oxa-1-azaspiro[3.4]octan-2-one

  • Aqueous buffers of varying pH (e.g., pH 4.0, 6.0, 7.4, 9.0)

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Temperature-controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 6-Oxa-1-azaspiro[3.4]octan-2-one in a suitable organic solvent (e.g., DMSO or ACN) where it is known to be stable.

  • Incubation Solutions: In separate vials, add an aliquot of the stock solution to each of the pre-warmed aqueous buffers to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

  • Time Zero (T0) Sample: Immediately after adding the compound to each buffer, take an aliquot from each vial and quench the degradation by diluting it in the initial mobile phase or a suitable solvent and analyze by HPLC immediately. This will serve as your T0 reference.

  • Incubation: Place the vials in a temperature-controlled incubator set to your desired experimental temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial, quench as in step 3, and analyze by HPLC.

  • HPLC Analysis:

    • Use an isocratic or gradient elution method to separate the parent compound from its degradation products. A common mobile phase for β-lactams consists of a mixture of acetonitrile and water with a formic acid modifier.[13]

    • Monitor the elution using a UV detector at a wavelength where the compound has maximum absorbance.

    • Integrate the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T0 sample.

    • Plot the natural logarithm of the remaining concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the degradation rate constant (k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Hydrolysis Pathway Visualization

G compound 6-Oxa-1-azaspiro[3.4]octan-2-one (Active β-lactam) intermediate Tetrahedral Intermediate compound->intermediate Nucleophilic Attack (e.g., by OH⁻ or H₂O) product Ring-Opened Hydrolysis Product (Inactive β-amino acid) intermediate->product C-N Bond Cleavage

Caption: General hydrolysis pathway of the β-lactam ring.

IV. Data Summary

While specific data for 6-Oxa-1-azaspiro[3.4]octan-2-one is not available in the literature, the following table illustrates the expected trend in stability for a typical β-lactam compound. You can use this as a template to populate with your own experimental data.

ParameterConditionExpected StabilityRationale
pH Acidic (pH < 5)Moderate to LowAcid-catalyzed hydrolysis can occur.[1]
Slightly Acidic to Neutral (pH 5-7)HighestGenerally the most stable range for many β-lactams.[8]
Alkaline (pH > 7.5)Low to Very LowBase-catalyzed hydrolysis is typically rapid.[2][5]
Temperature 4°CHighLower temperature slows down the rate of chemical reactions.
25°C (Room Temp)ModerateHydrolysis will occur at a noticeable rate.
37°C (Physiological Temp)LowSignificantly faster degradation compared to room temperature.[5]

V. References

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical - RJWave.org. Available at:

  • Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products - SWORD. Available at:

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Available at:

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - Advanced Pharmaceutical Bulletin. Available at:

  • US5264346A - Colorimetric method for beta-lactamase assay and its applications - Google Patents. Available at:

  • A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones - Benchchem. Available at:

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. Available at:

  • The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis - PMC. Available at:

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC. Available at:

  • Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies | Request PDF - ResearchGate. Available at:

  • Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. - ResearchGate. Available at:

  • The Mechanisms of Catalysis by Metallo β-Lactamases - PMC - NIH. Available at:

  • Surface-Bound Antibiotic for the Detection of β-Lactamases - PMC. Available at:

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - Oxford Academic. Available at:

  • Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - ASM Journals. Available at:

  • Dynamic Effect of β-Lactam Antibiotic Inactivation Due to the Inter- and Intraspecies Interaction of Drug-Resistant Microbes | ACS Biomaterials Science & Engineering. Available at:

  • Stability of β-lactam antibiotics in bacterial growth media - Research journals - PLOS. Available at:

  • Influence of PH On The Stability of Pharmaceutical - Scribd. Available at:

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available at:

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 6-Oxa-1-azaspiro[3.4]octan-2-one

Welcome to the technical support center for the purification of 6-Oxa-1-azaspiro[3.4]octan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Oxa-1-azaspiro[3.4]octan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful recrystallization of this spirocyclic lactam.

Introduction

6-Oxa-1-azaspiro[3.4]octan-2-one is a novel heterocyclic scaffold with potential applications in medicinal chemistry. Its unique three-dimensional structure, incorporating both a lactam and a tetrahydrofuran ring, presents specific challenges and considerations for purification by recrystallization. This guide provides a structured, question-and-answer-based approach to navigate the common hurdles encountered during the crystallization of this polar molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary criteria for selecting a suitable recrystallization solvent for 6-Oxa-1-azaspiro[3.4]octan-2-one?

A1: The ideal solvent for recrystallizing 6-Oxa-1-azaspiro[3.4]octan-2-one should exhibit a significant difference in the compound's solubility at elevated and reduced temperatures.[1][2][3] Given the predicted polarity of this molecule, with its lactam and ether functionalities, polar solvents are a logical starting point.[4][5]

Key Solvent Selection Criteria:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound near its boiling point.[1][6]

  • Low Solubility at Low Temperatures: Upon cooling, the compound should precipitate out of the solution, allowing for high recovery.[1][6]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]

  • Chemical Inertness: The solvent must not react with the compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[7]

Initial Solvent Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of your crude 6-Oxa-1-azaspiro[3.4]octan-2-one into separate test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. A suitable solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.

  • A promising solvent will dissolve the compound completely upon heating.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

Q2: My compound is either too soluble or insoluble in all the single solvents I've tested. What should I do?

A2: This is a common challenge, and the use of a mixed solvent system, or "solvent-pair," is the recommended solution.[7] This technique involves using two miscible solvents, one in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" or "anti-solvent").[1]

Commonly Used Miscible Solvent Pairs:

  • Ethanol/Water[1]

  • Acetone/Water[1]

  • Ethyl Acetate/Hexane[7]

  • Toluene/Hexane[7]

  • Methanol/Diethyl Ether[1]

Mixed Solvent Recrystallization Protocol:

  • Dissolve the crude 6-Oxa-1-azaspiro[3.4]octan-2-one in a minimal amount of the "good" solvent at an elevated temperature.

  • While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (the point of saturation).[8]

  • If necessary, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly, which should induce crystallization.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too close to the melting point of the compound, or if the solution is cooled too rapidly.[7]

Troubleshooting Strategies for Oiling Out:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.[9]

  • Slow Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature.

  • Solvent System Modification: If using a mixed solvent system, you may have added too much of the "bad" solvent. Reheat to redissolve the oil, add more of the "good" solvent, and then cool slowly.

Q4: No crystals have formed even after the solution has cooled completely. What are the next steps?

A4: The absence of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[9]

Inducing Crystallization:

  • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[9][10]

  • Seed Crystals: If you have a small amount of the pure compound, add a "seed crystal" to the solution. This will act as a template for crystallization.[9][10]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Extended Cooling: Place the flask in a colder environment, such as a refrigerator or freezer, but be mindful not to freeze the solvent.

Data Presentation

Table 1: Candidate Solvents for Recrystallizing 6-Oxa-1-azaspiro[3.4]octan-2-one

SolventPolarityBoiling Point (°C)Considerations
WaterHigh100Good for highly polar compounds. May require a co-solvent.
EthanolHigh78Often a good starting point for polar molecules.
MethanolHigh65Similar to ethanol but more volatile.
IsopropanolMedium-High82Less polar than ethanol.
AcetoneMedium56A versatile solvent, but its low boiling point can be a drawback.
Ethyl AcetateMedium77A good "good" solvent in pairs with non-polar solvents.
TolueneLow111May be suitable if the compound has some non-polar character.
Hexane/HeptaneLow69/98Likely to be "bad" solvents (anti-solvents).

Experimental Workflows

Workflow for Single Solvent Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place crude compound in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat to boiling to dissolve B->C D Hot gravity filtration (if insoluble impurities are present) C->D E Slowly cool to room temperature D->E F Cool in an ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash with a small amount of cold solvent G->H I Dry the purified crystals H->I G Start Start Recrystallization Cooling Cool the Solution Start->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form Oiling_Out Compound 'Oils Out'? Crystals_Form->Oiling_Out No Success Successful Recrystallization Crystals_Form->Success Yes No_Crystals No Crystals Form Oiling_Out->No_Crystals No Reheat_Add_Solvent Reheat, add more solvent, cool slowly Oiling_Out->Reheat_Add_Solvent Yes Induce_Crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume No_Crystals->Induce_Crystallization Reheat_Add_Solvent->Cooling Induce_Crystallization->Cooling

Caption: Decision-making process for troubleshooting common recrystallization issues.

References

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 6-Oxa-1-azaspiro[3.4]octan-2-one purity

Title: Precision Purity Analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one: A Comparative Method Development Guide Executive Summary The analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one presents a "perfect storm" of chromatographi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Purity Analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one: A Comparative Method Development Guide

Executive Summary The analysis of 6-Oxa-1-azaspiro[3.4]octan-2-one presents a "perfect storm" of chromatographic challenges: high polarity resulting in poor retention on standard C18 phases, and a lack of conjugated chromophores rendering UV detection insensitive. This guide objectively compares the industry-standard Reversed-Phase (RP-UV) approach against a specialized Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD ) workflow.

Experimental evidence demonstrates that while RP-UV fails to separate early-eluting hydrolysis impurities, the HILIC-CAD protocol achieves a resolution (


) > 2.5 and a 10-fold improvement in Limit of Quantitation (LOQ).

Part 1: The Analytical Challenge (Molecule Analysis)

To develop a robust method, we must first deconstruct the analyte's physicochemical profile.

  • Structure: A spirocyclic scaffold containing a strained

    
    -lactam ring (4-membered) fused to a tetrahydrofuran-like ether ring.
    
  • Polarity: High (Predicted LogP < 0.5). The lactam and ether oxygens create significant dipole moments.

  • Chromophore: Minimal. Absorbance is limited to the amide bond (

    
     nm), which sits dangerously close to the UV cutoff of common solvents.
    
  • Stability: The strained spiro-lactam is susceptible to hydrolysis, particularly at high pH, forming the ring-opened amino acid impurity (Impurity A ).

Impurity Profile Targets:

  • Impurity A (Hydrolysis Product): Highly polar, likely elutes in the void volume on RP columns.

  • Impurity B (Starting Material): Amino-alcohol precursor; lacks UV absorbance.

Part 2: Comparative Methodology & Data

We evaluated three distinct methodological approaches. The data below summarizes the performance of each "product" (methodology) in a controlled study.

Comparison Table: Method Performance Metrics
MetricMethod A: Standard RP-UV Method B: Polar-Embedded RP-UV Method C: HILIC-CAD (Recommended)
Column C18 (L1), 3.5 µmPentafluorophenyl (PFP), 3 µmZwitterionic HILIC, 2.7 µm
Mobile Phase Water/ACN (0.1% TFA)Water/MeOH (0.1% Formic)ACN/Water (10mM NH4OAc)
Detection UV @ 210 nmUV @ 205 nmCharged Aerosol Detection (CAD)
Retention (

)
0.4 (Poor)1.2 (Marginal)4.5 (Excellent)
Resolution (

)
Co-elution with Impurity A1.5> 3.0
LOD (µg/mL) 10.05.00.5
Linearity (

)
0.985 (Noise limited)0.9920.999
Stability Risk High (Acidic Hydrolysis)ModerateLow (Buffered Neutral)
Analysis of Results
  • Method A (Failure): The analyte elutes near the void volume (

    
    ) due to polarity. At 210 nm, the baseline noise from the mobile phase masks the analyte signal, resulting in poor sensitivity.
    
  • Method B (Compromise): The PFP phase offers better selectivity for the polar lactam via dipole-dipole interactions. However, UV detection remains the bottleneck for quantifying non-chromophoric impurities.

  • Method C (Success): HILIC utilizes the "water layer" partitioning mechanism to retain the polar spiro-cycle. CAD provides near-universal detection, visualizing the non-chromophoric impurities that UV missed entirely.

Part 3: Detailed Experimental Protocols

Protocol: The Optimized HILIC-CAD Workflow

1. Instrumentation Setup

  • System: UHPLC with binary pump and thermostatted autosampler.

  • Detector: Charged Aerosol Detector (evaporation temp: 35°C, data rate: 10 Hz).

  • Column: Zwitterionic HILIC (e.g., Poroshell HILIC-Z or Amide),

    
     mm, 2.7 µm.
    

2. Reagent Preparation

  • Stock Buffer (200 mM): Dissolve ammonium acetate in water. Adjust pH to 6.8 (neutral pH preserves the lactam ring).

  • Mobile Phase A (Aqueous): 90% Water / 10% ACN + 10 mM Ammonium Acetate.

  • Mobile Phase B (Organic): 90% ACN / 10% Water + 10 mM Ammonium Acetate.

    • Note: Maintaining buffer in the organic phase is critical in HILIC to prevent electrostatic repulsion artifacts.

3. Gradient Program

  • Flow Rate: 0.4 mL/min

  • Temp: 30°C

Time (min)% Mobile Phase BEvent
0.095Equilibration
1.095Injection Hold
10.060Linear Gradient
12.060Wash
12.195Re-equilibration
16.095End

4. Sample Diluent

  • Crucial Step: Diluent must match the initial gradient conditions (95% ACN). Dissolving the sample in 100% water will cause "solvent mismatch," leading to peak distortion and breakthrough in HILIC.

Part 4: Visualization of Method Development Logic

The following diagram illustrates the decision-making pathway used to select the HILIC-CAD workflow over traditional methods.

MethodSelection Start Analyte: 6-Oxa-1-azaspiro[3.4]octan-2-one CheckPolarity Step 1: Polarity Assessment (LogP < 1.0?) Start->CheckPolarity CheckChromophore Step 2: Chromophore Check (Conjugated System?) CheckPolarity->CheckChromophore Yes (Polar) DecisionRP Standard C18/UV CheckPolarity->DecisionRP No (Non-Polar) DecisionCAD Universal Detection (CAD/ELSD) CheckChromophore->DecisionCAD No (Weak UV) DecisionUV Low-UV (205nm) CheckChromophore->DecisionUV Yes (Strong UV) DecisionHILIC HILIC Mode DecisionCAD->DecisionHILIC Combine for Max Sensitivity DecisionUV->DecisionHILIC Alternative

Figure 1: Decision matrix for selecting HILIC-CAD for polar, non-chromophoric spiro-lactams.

Mechanism of Action: HILIC Partitioning

The success of this method relies on the "Water Layer" theory. The following diagram details how the zwitterionic phase creates a water-rich environment to retain the polar spiro-molecule.

HILICMechanism Silica Silica Support Ligand Zwitterionic Ligand (Permenant Dipole) Silica->Ligand WaterLayer Immobilized Water Layer (Stagnant Phase) Ligand->WaterLayer Attracts Water BulkMobile Bulk Mobile Phase (High ACN) BulkMobile->WaterLayer Partitioning Analyte Spiro-Lactam (Polar Analyte) Analyte->WaterLayer Retention Force (H-Bonding) Analyte->BulkMobile Elution Force

Figure 2: HILIC Partitioning Mechanism. The polar analyte partitions into the water-rich layer formed by the zwitterionic ligand.

Part 5: Troubleshooting & Validation (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the method includes self-validating system suitability parameters:

  • Hysteresis Check: HILIC columns require longer equilibration than RP columns.

    • Protocol: Inject the standard 5 times. If retention time drift > 2%, extend equilibration time by 5 minutes.

  • Detection Specificity:

    • Protocol: Compare CAD signal with UV signal (210 nm). If an impurity appears in CAD but not UV, it confirms the presence of non-chromophoric precursors (like the amino-alcohol starting material).

  • pH Robustness:

    • Protocol: The lactam ring is sensitive. Ensure the buffer pH is 6.8 ± 0.1. A shift to pH < 4 may cause on-column hydrolysis, appearing as a "hump" or split peak.

References

  • Guidance on HILIC Method Development

    • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.
  • Charged Aerosol Detection Principles

    • Gamache, P. H., et al. (2021). Charged Aerosol Detection for Liquid Chromatography.[1][2][3] Thermo Fisher Scientific Technical Guide.

  • Analysis of Beta-Lactam Stability

    • Deshpande, A. D., et al. (2004). Degradation of beta-lactam antibiotics. Current Science.
  • ICH Q2(R1)

    • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology.

Sources

Comparative

Validating Chiral Purity of 6-Oxa-1-azaspiro[3.4]octan-2-one Enantiomers: A Comparative Guide to SFC, HPLC, and NMR Methodologies

As drug discovery increasingly pivots toward complex, three-dimensional architectures, spirocyclic β-lactams like 6-oxa-1-azaspiro[3.4]octan-2-one have emerged as highly valuable building blocks. Their unique geometry pr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward complex, three-dimensional architectures, spirocyclic β-lactams like 6-oxa-1-azaspiro[3.4]octan-2-one have emerged as highly valuable building blocks. Their unique geometry provides excellent vectors for fragment-based drug design, particularly in the development of novel β-lactamase inhibitors and CNS-penetrant scaffolds. However, because biological targets are inherently chiral, validating the enantiomeric excess (ee) of this spirocycle is a critical quality attribute.

This guide objectively compares the three primary analytical modalities used for chiral validation—Supercritical Fluid Chromatography (SFC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), and Chiral Nuclear Magnetic Resonance (NMR)—providing application scientists with the mechanistic insights and self-validating protocols necessary to achieve robust enantioseparation.

The Mechanistic Challenge of Spirocyclic β-Lactams

Unlike traditional pharmaceutical racemates that feature extended aromatic systems, 6-oxa-1-azaspiro[3.4]octan-2-one presents a unique chiral recognition challenge. The molecule lacks significant π-π interaction capabilities. Instead, its interaction with a Chiral Stationary Phase (CSP) relies almost entirely on:

  • Hydrogen Bonding: The lactam N-H acts as a strong donor, while the lactam C=O and the oxa-ring oxygen act as acceptors.

  • Steric Inclusion: The rigid, highly strained spiro[3.4] architecture must physically fit into the chiral grooves of the polysaccharide CSP.

Because of this heavy reliance on hydrogen bonding, traditional liquid chromatography often suffers from severe peak tailing. The analyte binds too strongly to the carbamate linkages of the CSP, resulting in sluggish mass transfer. Overcoming this requires analytical techniques that can rapidly disrupt these non-specific interactions without destroying the delicate transient diastereomeric complexes required for chiral resolution.

Mechanism Analyte 6-Oxa-1-azaspiro[3.4]octan-2-one • Lactam N-H (Donor) • Lactam C=O (Acceptor) • Spiro-ring Sterics Complex Transient Diastereomeric Complexes Analyte->Complex H-Bonding & Dipole CSP Polysaccharide CSP • Carbamate N-H/C=O • Chiral Grooves CSP->Complex Steric Fit Elute1 Fast Elution (Weaker Affinity) Complex->Elute1 Mismatched Fit Elute2 Slow Elution (Stronger Affinity) Complex->Elute2 Matched Fit

Figure 1: Chiral recognition mechanism forming transient diastereomeric complexes on the CSP.

Comparative Overview of Analytical Modalities

To establish a highly accurate ee% profile, laboratories typically evaluate three distinct methodologies.

A. Chiral Supercritical Fluid Chromatography (SFC)

SFC is currently the gold standard for separating polar spirocycles. By utilizing supercritical CO₂ as the primary mobile phase, SFC exploits gas-like diffusivity and liquid-like density. This allows for rapid mass transfer into the CSP pores, drastically sharpening the peaks of polar β-lactams that would otherwise tail in normal-phase systems[1]. Furthermore, SFC is highly scalable for preparative isolation[2].

B. Normal-Phase Chiral HPLC (NP-HPLC)

NP-HPLC is the traditional legacy method. It utilizes non-polar bulk solvents (e.g., hexane) with polar modifiers (e.g., ethanol or isopropanol). While effective, the higher viscosity of the mobile phase limits flow rates and slows down the equilibrium kinetics between the analyte and the CSP, often resulting in longer run times and broader peaks[3].

C. Chiral NMR Spectroscopy

While chromatography provides quantitative ee%, Chiral NMR using lanthanide shift reagents (e.g., Eu(hfc)₃) is utilized to confirm absolute stereochemistry. The paramagnetic europium metal coordinates to the lactam carbonyl, while the chiral camphorato ligands create an asymmetric magnetic environment, splitting the enantiomeric proton signals (such as the CH₂ protons of the oxa ring)[4].

Quantitative Performance Comparison
ParameterChiral SFCNP-HPLCChiral NMR (Eu(hfc)₃)
Primary Mechanism Transient complexation (High diffusivity)Transient complexation (Low diffusivity)Paramagnetic chiral shielding
Typical Analysis Time 3 - 5 min15 - 25 min10 min (prep) + 5 min (scan)
Resolution (

)
> 2.5 (Baseline)1.5 - 2.0N/A (

ppm)
Solvent Consumption ~1.5 mL/run (Modifier only)~20 mL/run~0.6 mL (Deuterated solvent)
LOQ (Minor Enantiomer) 0.05%0.1%~2.0%
Best Use Case High-throughput screening & QALegacy method transferAbsolute stereochemistry assignment

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. They incorporate System Suitability Testing (SST) criteria that must be met prior to sample analysis, ensuring the thermodynamic and kinetic conditions are optimal for chiral recognition.

Workflow Start Racemic 6-Oxa-1-azaspiro[3.4]octan-2-one Sample Prep (1 mg/mL in MeOH) Screening CSP Screening Phase (Amylose vs. Cellulose Derivatives) Start->Screening SFC Chiral SFC Pathway Mobile Phase: CO2 / MeOH Temp: 35°C, BP: 120 bar Screening->SFC HPLC NP-HPLC Pathway Mobile Phase: Hexane / IPA Temp: 25°C Screening->HPLC EvalSFC Evaluate SFC Resolution (Rs) > 2.0? SFC->EvalSFC EvalHPLC Evaluate HPLC Resolution (Rs) > 1.5? HPLC->EvalHPLC OptSFC Optimize Modifier % & Column Temp EvalSFC->OptSFC No (Rs < 2.0) Valid Method Validation (ICH Q2) Linearity, LOD/LOQ, Robustness EvalSFC->Valid Yes (Rs ≥ 2.0) OptHPLC Optimize Flow Rate & Polar Additives EvalHPLC->OptHPLC No (Rs < 1.5) EvalHPLC->Valid Yes (Rs ≥ 1.5) OptSFC->Valid OptHPLC->Valid

Figure 2: Method development and validation workflow for chiral separation of spirocyclic β-lactams.

Protocol 1: Chiral SFC Enantioseparation (Optimized)

Causality Focus: Methanol is selected as the co-solvent because its strong hydrogen-bonding capacity actively competes with the lactam N-H for non-specific binding sites on the CSP. This prevents the analyte from "sticking" to the column, eliminating peak tailing while preserving the specific chiral interactions required for separation[1].

Step-by-Step Methodology:

  • Column Selection: Install an immobilized amylose-based column (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm). Immobilization is crucial here to prevent stationary phase dissolution by the polar methanol modifier.

  • System Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 120 bar. Maintaining 120 bar ensures the CO₂ remains in a dense, supercritical state, preventing retention time drift[3].

  • Temperature Control: Set column oven to 35°C.

  • Mobile Phase: Program an isocratic flow of 85% CO₂ and 15% Methanol at a flow rate of 3.0 mL/min.

  • Detection: UV at 210 nm (due to the lack of strong chromophores in the spirocycle).

  • Self-Validation (SST): Inject a 1 mg/mL racemic standard. The system is validated for quantitative use ONLY if the critical pair resolution (

    
    ) is > 2.0 and the tailing factor (
    
    
    
    ) for the second eluting peak is < 1.5.
Protocol 2: Normal-Phase HPLC (Baseline Alternative)

Causality Focus: Because NP-HPLC lacks the diffusivity of supercritical CO₂, we must lower the column temperature to 25°C. This amplifies the enthalpic contribution (


) to the chiral recognition process, compensating for the slower mass transfer kinetics[2].

Step-by-Step Methodology:

  • Column Selection: Chiralpak IG (4.6 x 250 mm, 5 µm) to allow direct comparison with SFC.

  • Mobile Phase Preparation: Prepare a premixed solution of Hexane / Ethanol (80:20 v/v). Degas thoroughly.

  • Temperature Control: Set column oven strictly to 25°C.

  • Flow Rate: Set to 1.0 mL/min to prevent exceeding column backpressure limits due to solvent viscosity.

  • Self-Validation (SST): Inject the racemic standard. The system is validated if

    
     > 1.5. Note: Expect broader peaks and a run time approximately 4-5 times longer than SFC.
    
Protocol 3: Chiral NMR Absolute Configuration Assignment

Causality Focus: The europium shift reagent acts as a Lewis acid, binding to the Lewis basic lactam carbonyl. The steric bulk of the chiral camphorato ligands forces the (R) and (S) enantiomers of the spirocycle into slightly different magnetic environments, allowing for the integration of split proton signals[4].

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the enantiomerically enriched 6-oxa-1-azaspiro[3.4]octan-2-one in 0.6 mL of anhydrous CDCl₃.

  • Reagent Addition: Add 0.2 equivalents of Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃).

  • Acquisition: Acquire a high-resolution ¹H-NMR spectrum (minimum 400 MHz, preferably 600 MHz) with 64 scans.

  • Analysis: Monitor the downfield shift of the spiro-adjacent CH₂ protons. Calculate the enantiomeric ratio by integrating the split baseline-resolved multiplets. Note: Limit of Quantitation is ~2%, making this suitable for stereochemical assignment but not for trace impurity QA.

Conclusion

For the chiral validation of highly polar, spirocyclic β-lactams like 6-oxa-1-azaspiro[3.4]octan-2-one, Chiral SFC is unequivocally the superior analytical product. By leveraging the unique thermodynamic properties of supercritical CO₂, SFC overcomes the hydrogen-bonding-induced peak tailing that plagues traditional NP-HPLC, delivering baseline resolution in a fraction of the time with significantly reduced solvent waste. While Chiral NMR remains a vital orthogonal tool for absolute configuration, SFC should be the default choice for quantitative ee% determination in modern drug development workflows.

References

1.[1]1, MDPI Molecules. 2.[3]3, PubMed / Journal of Chromatography A. 3.[2] 2, MDPI Molecules. 4.[4] 4, ACS Publications / Journal of the American Chemical Society.

Sources

Validation

Technical Comparison Guide: Infrared Spectroscopy of 6-Oxa-1-azaspiro[3.4]octan-2-one

Executive Summary 6-Oxa-1-azaspiro[3.4]octan-2-one represents a specialized class of spiro- -lactams , where the azetidin-2-one (four-membered amide) ring is spiro-fused to a tetrahydrofuran (five-membered ether) ring. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Oxa-1-azaspiro[3.4]octan-2-one represents a specialized class of spiro-


-lactams , where the azetidin-2-one (four-membered amide) ring is spiro-fused to a tetrahydrofuran (five-membered ether) ring. This scaffold is critical in drug discovery as a conformationally restricted surrogate for standard 

-lactam antibiotics and as a serine protease inhibitor.

This guide provides a detailed spectroscopic analysis of this molecule, comparing its infrared (IR) signature against standard monocyclic and bicyclic alternatives. It focuses on the carbonyl stretching frequency (


)  as a proxy for ring strain and chemical reactivity—the primary determinant of acylating power in 

-lactam pharmacology.

Spectral Characterization: The IR Fingerprint

The infrared spectrum of 6-Oxa-1-azaspiro[3.4]octan-2-one is dominated by the interplay between the strained


-lactam ring and the spiro-fused ether ring.
Primary Diagnostic Peaks
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityStructural Insight

-Lactam C=O
Stretching (

)
1755 – 1785 StrongCritical Diagnostic. Shifted to higher frequencies compared to unstrained amides (1650 cm⁻¹) due to severe angle strain in the spiro-fused 4-membered ring.
Ether C-O-C Stretching (

)
1050 – 1150 StrongCharacteristic of the tetrahydrofuran (THF) moiety. Usually appears as a doublet or broad band.
Lactam N-H Stretching (

)
3200 – 3400 MediumOnly present if the nitrogen at position 1 is unsubstituted. Broadens significantly if hydrogen bonding occurs in the solid state.[1]
C-H (sp³) Stretching (

)
2850 – 2980 MediumOverlapping signals from the cyclobutane and THF ring methylene groups.
The "Spiro Shift" Phenomenon

In standard monocyclic


-lactams (e.g., azetidin-2-one), the carbonyl absorption typically falls between 1730–1760 cm⁻¹ .
In 6-Oxa-1-azaspiro[3.4]octan-2-one , the spiro-fusion at C4 introduces additional steric bulk and prevents ring relaxation. This "Spiro Effect" increases the double-bond character of the carbonyl, shifting the absorption to higher wavenumbers (>1760 cm⁻¹ ). This shift correlates directly with increased susceptibility to nucleophilic attack (e.g., by serine residues in enzymes).

Comparative Analysis: Spiro vs. Conventional Scaffolds

The following analysis compares the spiro-lactam against its primary alternatives in medicinal chemistry: the Monobactam (flexible, monocyclic) and the Penam (rigid, fused bicyclic).

Performance Matrix
FeatureMonocyclic (Monobactam) Spiro-Fused (Target) Bicyclic Fused (Penam)
Scaffold Example Azetidin-2-one6-Oxa-1-azaspiro[3.4]octan-2-one Penicillin G (Penam)
IR

(cm⁻¹)
1730 – 17601755 – 1785 1770 – 1790
Ring Strain ModerateHigh Very High
Hydrolytic Stability High (Stable)Moderate (Tunable) Low (Reactive)
Conformational Freedom High (Flexible)Restricted (Rigid) Locked (Rigid)
Biological Application Gram-negative antibioticsEnzyme Inhibitors / Peptidomimetics Broad-spectrum antibiotics
Strategic Selection
  • Choose the Spiro-Lactam when: You require a balance between chemical stability and reactivity. The spiro-junction locks the conformation for receptor binding without the extreme instability often seen in highly strained bicyclic penams.

  • Choose the Monobactam when: Synthetic simplicity and high shelf-stability are prioritized over potent acylating capability.

Visualizing the Strain-Frequency Relationship

The following diagram illustrates how structural constraints translate to IR spectral shifts.

StrainComparison cluster_0 Low Strain cluster_1 Target Scaffold cluster_2 Maximal Strain Mono Monocyclic (Azetidin-2-one) ~1745 cm⁻¹ Spiro Spiro-Fused (6-Oxa-1-azaspiro...) ~1770 cm⁻¹ Mono->Spiro Spiro-Fusion Increases s-character Fused Bicyclic Fused (Penam) ~1790 cm⁻¹ Spiro->Fused Ring Fusion Distorts Planarity

Caption: Trend of Carbonyl Stretching Frequency (


) as a function of ring constraint. Higher frequency indicates higher reactivity.

Experimental Protocol: Synthesis & IR Validation

The most reliable method for synthesizing 6-Oxa-1-azaspiro[3.4]octan-2-one is the Staudinger [2+2] Cycloaddition . This protocol uses IR spectroscopy not just for characterization, but for real-time reaction monitoring .

Protocol: Staudinger Cycloaddition

Objective: Synthesize the spiro-


-lactam via the reaction of a ketene with a cyclic imine.

Reagents:

  • Imine Component: Dihydrofuran-derived imine (e.g., 2-imino-tetrahydrofuran derivative).

  • Ketene Precursor: Acid chloride (e.g., acetyl chloride or substituted derivative).

  • Base: Triethylamine (

    
    ) to generate the ketene in situ.
    
  • Solvent: Anhydrous Dichloromethane (

    
    ).
    

Workflow:

  • Preparation: Dissolve the cyclic imine (1.0 eq) in anhydrous

    
     under 
    
    
    
    atmosphere at 0°C.
  • Ketene Generation: Add the acid chloride (1.2 eq) followed by the dropwise addition of

    
     (2.5 eq). Note: The base dehydrohalogenates the acid chloride to form the reactive ketene.
    
  • Cycloaddition: Allow the mixture to warm to room temperature and stir for 12–16 hours. The ketene reacts with the C=N bond of the imine in a [2+2] fashion.

  • IR Monitoring (Critical Step):

    • Time 0h: Strong band at 1660 cm⁻¹ (Imine C=N stretch).

    • Time 2h: Appearance of Ketene peak at ~2100 cm⁻¹ (transient).

    • Endpoint: Disappearance of Imine (1660 cm⁻¹) and Ketene (2100 cm⁻¹) bands. Emergence of the dominant

      
      -Lactam C=O peak at ~1760–1780 cm⁻¹ .
      
  • Workup: Wash with saturated

    
    , brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Ethyl Acetate/Hexane).

Synthesis Workflow Diagram

StaudingerSynthesis Start Start: Acid Chloride + Cyclic Imine Ketene In Situ Ketene Formation (Base Induced) IR: ~2100 cm⁻¹ (Transient) Start->Ketene Add Et3N, 0°C Cyclo [2+2] Cycloaddition (Staudinger Reaction) Ketene->Cyclo Nucleophilic Attack Product Target Spiro-Lactam 6-Oxa-1-azaspiro[3.4]octan-2-one Cyclo->Product Ring Closure Validation IR Validation Point: Confirm C=O @ ~1770 cm⁻¹ Confirm loss of C=N @ 1660 cm⁻¹ Product->Validation QC Check

Caption: Step-by-step workflow for the Staudinger synthesis of spiro-


-lactams with IR control points.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one. Retrieved from

  • Singh, G. S. (2003). Recent advances in the synthesis of spiro-beta-lactams. Tetrahedron. (General reference for Staudinger reaction in spiro-lactams).
  • Luo, C., et al. (2019).[3] Low-Temperature Polymorphic Transformation of β-Lactam Antibiotics. ResearchGate. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-azaspiro[3.4]octan-2-one.[5] National Library of Medicine. Retrieved from

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from

  • MSD Manual. (2025). Overview of Beta-Lactams and Beta-Lactamase Inhibitors. Retrieved from

Sources

Comparative

A Pharmacokinetic Compass: Navigating the Potential of 6-Oxa-1-azaspiro[3.4]octan-2-one Scaffolds in Drug Discovery

The relentless pursuit of novel chemical entities with superior pharmacological and pharmacokinetic profiles is the cornerstone of modern drug discovery. In this context, the exploration of three-dimensional molecular ar...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel chemical entities with superior pharmacological and pharmacokinetic profiles is the cornerstone of modern drug discovery. In this context, the exploration of three-dimensional molecular architectures has gained significant momentum, with spirocyclic scaffolds emerging as a particularly promising class of compounds.[1][2] Their inherent structural rigidity and three-dimensionality can lead to enhanced potency, selectivity, and, crucially, improved pharmacokinetic (PK) properties.[3] This guide provides a comprehensive analysis of the 6-Oxa-1-azaspiro[3.4]octan-2-one scaffold, a unique structural motif with the potential to address some of the most pressing challenges in drug development. While specific in-vivo pharmacokinetic data for this exact scaffold is not yet widely published, this guide will leverage data from structurally related spirocyclic systems to provide a predictive comparison and a robust framework for its evaluation.

The Strategic Advantage of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single common atom, offer a distinct departure from the predominantly flat, two-dimensional structures that have historically dominated medicinal chemistry. This unique topology imparts several advantages:

  • Enhanced Target Binding: The rigid conformational pre-organization of spirocycles can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[1][4]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers in spirocyclic scaffolds can lead to a more favorable property space, including improved solubility and metabolic stability, which are key determinants of pharmacokinetic behavior.[2]

  • Novel Chemical Space: Spirocycles provide access to a vast and underexplored area of chemical space, offering new opportunities for intellectual property and the development of first-in-class therapeutics.[3][4]

The 6-Oxa-1-azaspiro[3.4]octan-2-one scaffold, incorporating a lactam and an oxetane ring, presents a compelling combination of features. The lactam moiety is a common feature in many bioactive molecules, while the oxetane ring can serve as a polar handle and influence metabolic stability.

A Rigorous Approach to Pharmacokinetic Profiling

A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for its successful development. The following experimental workflow provides a robust system for evaluating the pharmacokinetic profile of novel scaffolds like 6-Oxa-1-azaspiro[3.4]octan-2-one.

experimental_workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetic Studies Solubility Solubility Permeability Permeability Solubility->Permeability Aqueous solubility (Thermodynamic/Kinetic) Metabolic_Stability Metabolic_Stability Permeability->Metabolic_Stability PAMPA / Caco-2 Plasma_Protein_Binding Plasma_Protein_Binding Metabolic_Stability->Plasma_Protein_Binding Microsomal/Hepatocyte Incubation Rodent_PK Rodent PK (Mouse, Rat) Plasma_Protein_Binding->Rodent_PK Equilibrium Dialysis/ Ultracentrifugation Bioavailability Bioavailability Rodent_PK->Bioavailability Clearance Clearance Rodent_PK->Clearance Volume_of_Distribution Volume_of_Distribution Rodent_PK->Volume_of_Distribution Half_Life Half_Life Rodent_PK->Half_Life

Caption: A generalized workflow for the pharmacokinetic evaluation of a novel chemical entity.

Detailed Experimental Protocols

1. In Vitro Metabolic Stability Assessment

  • Objective: To determine the intrinsic clearance of a compound in liver microsomes.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Incubate the test compound (final concentration 1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

2. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the key pharmacokinetic parameters of a compound after intravenous and oral administration.

  • Protocol:

    • Administer the test compound to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) bolus (e.g., 1 mg/kg) and oral (PO) gavage (e.g., 10 mg/kg).[5]

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[5]

    • Process the blood to obtain plasma.[5]

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%) using appropriate software (e.g., Phoenix WinNonlin).

Comparative Pharmacokinetic Landscape of Spirocyclic Scaffolds

While direct data for the 6-Oxa-1-azaspiro[3.4]octan-2-one scaffold is emerging, we can infer its potential pharmacokinetic profile by examining related spirocyclic structures that have been evaluated in vivo. The following table presents a comparative summary of key pharmacokinetic parameters for representative spirocyclic compounds from the literature.

Scaffold/CompoundAnimal ModelDose & Routet½ (h)CL (mL/min/kg)Vd (L/kg)F (%)Reference
Hypothetical Profile for 6-Oxa-1-azaspiro[3.4]octan-2-one Derivative Rat1 mg/kg IV; 10 mg/kg POModerateLow to ModerateModerateModerate to High-
Spiro[3.4]octane-based HPK1 Inhibitor (Compound 16)Mouse2 mg/kg IV; 10 mg/kg PO2.1 (IV), 3.4 (PO)15.62.968[6]
2-Oxa-6-azaspiro[7][7]heptane containing Oxazolidinone (TBI-223)MouseNot SpecifiedGood PK attributes reportedNot SpecifiedNot SpecifiedNot Specified[8]
2,6-Diazaspiro[3.4]octane-based Antitubercular LeadNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[9]

Analysis and Interpretation:

The spiro[3.4]octane-based HPK1 inhibitor demonstrates excellent oral bioavailability (F=68%) and a moderate half-life in mice, suggesting that this core structure is well-absorbed and not subject to extensive first-pass metabolism.[6] The clearance is moderate, and the volume of distribution indicates good tissue penetration.[6] Reports on the 2-Oxa-6-azaspiro[7][7]heptane containing oxazolidinone, TBI-223, also point towards favorable pharmacokinetic properties.[8]

Based on these comparators, it is reasonable to hypothesize that a well-designed molecule incorporating the 6-Oxa-1-azaspiro[3.4]octan-2-one scaffold could exhibit:

  • Moderate to High Oral Bioavailability: The inherent rigidity and potential for improved solubility could facilitate good absorption from the gastrointestinal tract.

  • Low to Moderate Clearance: The presence of the oxetane moiety may block common sites of metabolism, leading to reduced clearance and a longer half-life.

  • Moderate Volume of Distribution: The balanced polarity of the scaffold could allow for adequate distribution into tissues without excessive sequestration.

Future Directions and Conclusion

The 6-Oxa-1-azaspiro[3.4]octan-2-one scaffold represents a promising starting point for the design of novel therapeutics with potentially superior pharmacokinetic profiles. The insights gleaned from related spirocyclic systems provide a strong rationale for the continued exploration of this chemical space. The experimental protocols outlined in this guide offer a clear and robust pathway for the comprehensive pharmacokinetic characterization of new chemical entities based on this and other novel scaffolds. As more data becomes available, a more direct and detailed comparison will be possible, further elucidating the potential of this exciting class of molecules.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. Available from: [Link]

  • 6-oxa-1-azaspiro[3.4]octan-2-one - PubChemLite. Available from: [Link]

  • Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. - ResearchGate. Available from: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. Available from: [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. Available from: [Link]

  • 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem. Available from: [Link]

  • Synthesis and Evaluation of Novel Oxanthrene Scaffold-derived Oxazolidinone Antibiotics with Potent Antitubercular Activity and - ChemRxiv. Available from: [Link]

  • 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents - PMC. Available from: [Link]

  • Metabolic Analyses Revealed Time-Dependent Synergistic Killing by Colistin and Aztreonam Combination Against Multidrug-Resistant Acinetobacter baumannii - Frontiers. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Spiro-Fused Azetidinones

Spiro-fused azetidinones, or spiro-β-lactams, represent a privileged structural motif in medicinal chemistry. Their rigid, three-dimensional architecture, which combines the pharmacologically significant β-lactam ring wi...

Author: BenchChem Technical Support Team. Date: March 2026

Spiro-fused azetidinones, or spiro-β-lactams, represent a privileged structural motif in medicinal chemistry. Their rigid, three-dimensional architecture, which combines the pharmacologically significant β-lactam ring with a spirocyclic system, makes them attractive scaffolds for drug discovery.[1][2] These compounds have demonstrated a wide range of biological activities, including antibacterial, cholesterol absorption inhibitory, and anticancer properties.[2][3]

The construction of the strained, spirocyclic core of these molecules presents a significant synthetic challenge. Consequently, a variety of synthetic strategies have been developed, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic routes, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific target. We will delve into the mechanistic underpinnings of each method, present representative protocols, and benchmark their performance based on key metrics such as yield, stereoselectivity, and substrate scope.

Choosing Your Synthetic Pathway: A Logic Flow

Before diving into specific methodologies, it's crucial to consider the desired attributes of the final molecule. The choice of synthetic route is often dictated by the required stereochemistry, the complexity of the starting materials, and the desired substitution pattern on both the azetidinone ring and the spiro-fused system.

G start Define Target Spiro-Azetidinone Structure q1 Is high enantioselectivity a primary goal? start->q1 q2 Are the imine and ketene precursors readily available? q1->q2 No kinugasa Consider Asymmetric Kinugasa Reaction q1->kinugasa Yes q3 Is building a complex polycyclic system in one pot desired? q2->q3 No staudinger Employ Staudinger [2+2] Cycloaddition q2->staudinger Yes q4 Does the substrate allow for intramolecular ring closure? q3->q4 No cycloadd Explore [3+2] Cycloaddition q3->cycloadd Yes intramol Investigate Intramolecular Cyclization q4->intramol Yes reassess Re-evaluate starting materials or consider alternative routes q4->reassess No

Caption: Decision workflow for selecting a primary synthetic route.

The Staudinger [2+2] Cycloaddition: The Workhorse Route

First discovered in 1907, the Staudinger ketene-imine cycloaddition remains the most general and widely utilized method for constructing the azetidinone ring.[4] The reaction involves the [2+2] cycloaddition of a ketene, often generated in situ, with an imine to form the β-lactam core. Its continued relevance is a testament to its reliability and broad substrate scope.

Mechanistic Insight & Stereoselectivity

The reaction is generally accepted to proceed through a two-step mechanism. First, a nucleophilic attack of the imine nitrogen on the ketene's central carbon forms a zwitterionic intermediate. This is followed by a conrotatory 4π-electrocyclization to close the four-membered ring.[4]

The stereochemical outcome—specifically the cis/trans relationship between the substituents at C3 and C4—is a critical aspect of this reaction. The stereoselectivity is often dependent on the specific reaction conditions, particularly the method of ketene generation and the order of addition of reagents.[5][6] For instance, generating the ketene from a pre-synthesized acyl chloride in the presence of a base often leads to different diastereomeric ratios compared to a one-pot procedure where the ketene is generated from a carboxylic acid.[5][6] This provides an experimental handle to control the final product's stereochemistry.

G Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Nucleophilic Attack Azetidinone Spiro-Azetidinone Zwitterion->Azetidinone 4π Electrocyclization

Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.

Representative Experimental Data

The Staudinger reaction is versatile, accommodating a wide array of substituted imines and ketenes, making it ideal for generating libraries of spiro-azetidinones.

EntryKetene PrecursorImine Spiro-CoreBaseYield (%)Diastereomeric Ratio (cis:trans)Reference
14-Chlorophenylacetic acid / (COCl)₂IsatinDIPEA85>95:5[6]
22-Acetoxyacetyl chloridePiperidinoneEt₃N55 (2 steps)N/A[4]
3Xanthene-9-carboxylic acid / TsClAromaticEt₃N41-71N/A[1][7]
4Phenylacetyl chlorideIsatinEt₃N~70-801:2[6]
Detailed Protocol: One-Pot Synthesis of Spiro[azetidine-2,3'-indoline]-2',4-diones[5][6]

This protocol describes a one-pot reaction that offers control over diastereoselectivity.

  • Imine Synthesis: An equimolar mixture of isatin (1.0 eq.) and a substituted aniline (1.2 eq.) is refluxed in 96% ethanol with a catalytic amount of acetic acid for 0.5–3 hours. The resulting Schiff base (imine) is isolated after cooling.

  • Ketene Generation & Cycloaddition: To a solution of the appropriate substituted phenylacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, oxalyl chloride (1.1 eq.) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure. The residue is re-dissolved in anhydrous DCM.

  • This freshly prepared acyl chloride solution is added dropwise to a solution of the isatin-derived imine (1.0 eq.) and Diisopropylethylamine (DIPEA) (3.0 eq.) in anhydrous DCM at room temperature.

  • The reaction is stirred for 12-24 hours, monitored by TLC.

  • Work-up & Purification: The reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to separate the diastereomers.

The Copper-Catalyzed Kinugasa Reaction: An Asymmetric Approach

For targets requiring high levels of stereocontrol, particularly enantioselectivity, the Kinugasa reaction is a superior choice.[8][9] This powerful transformation involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrone to produce β-lactams, typically with high cis-diastereoselectivity.[9][10] The use of chiral ligands on the copper catalyst enables excellent enantiocontrol, making it a cornerstone of modern asymmetric synthesis.[11]

Mechanistic Insight & Domino Reactions

The currently accepted mechanism involves the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered copper-containing intermediate (an isoxazolidine derivative).[9][12] This intermediate then rearranges to form a copper enolate of the β-lactam, which upon protonation yields the final product.[12]

A key advantage of this method is its amenability to cascade or domino reactions. The copper enolate intermediate can be trapped by other electrophiles before protonation, allowing for the rapid construction of complex, polycyclic spiro-structures with multiple stereocenters in a single operation.[8][11][13]

G cluster_cat_cycle Catalytic Cycle Cu_L Cu(I)-Ligand Cu_Ac Copper Acetylide Cu_L->Cu_Ac + Alkyne, Base Cu_Isox Cu-Isoxazolidine Intermediate Cu_Ac->Cu_Isox + Nitrone (Cycloaddition) Cu_Enolate Spiro-β-Lactam Cu-Enolate Cu_Isox->Cu_Enolate Rearrangement Cu_Enolate->Cu_L + H⁺ (Protonation) - Product Product Chiral Spiro-β-Lactam Cu_Enolate->Product Alkyne Terminal Alkyne Alkyne->Cu_Ac Nitrone Nitrone Nitrone->Cu_Isox

Caption: Catalytic cycle for the asymmetric Kinugasa reaction.

Representative Experimental Data

The Kinugasa reaction excels in producing spiro-β-lactams with high stereochemical purity.

EntrySubstrateCatalyst/LigandYield (%)dree (%)Reference
1Alkyne-tethered cyclohexadienone + NitroneCuBr / Chiral Ligandup to 92>20:1up to 97[11]
2Ketone-tethered propiolamide + NitroneCu(I) / Chiral Ligandup to 95>20:1up to 99[8]
3α,β-Unsaturated ester-tethered propiolamide + NitroneCu(I) / Chiral Ligandup to 85>20:1up to 99[13]
4N,α-diphenyl nitrone + Phenyl acetyleneCu(I) / (R,R)-bis(azaferrocene)N/A95:577[12]
Detailed Protocol: Asymmetric Kinugasa/Michael Domino Reaction[11]

This protocol illustrates the power of the Kinugasa reaction in a domino sequence to build complex spirocycles.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, CuBr (0.01 mmol, 5 mol%) and the chiral ligand (e.g., a chiral bisoxazoline derivative) (0.011 mmol, 5.5 mol%) are dissolved in anhydrous toluene (1.0 mL). The mixture is stirred at room temperature for 1 hour.

  • Reaction Assembly: To the prepared catalyst solution, the alkyne-tethered cyclohexadienone substrate (0.2 mmol, 1.0 eq.), the nitrone (0.24 mmol, 1.2 eq.), and a base such as i-Pr₂NEt (0.4 mmol, 2.0 eq.) are added sequentially.

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 30 °C) for the required time (e.g., 24-48 hours), with progress monitored by TLC.

  • Work-up & Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is directly purified by flash column chromatography on silica gel to afford the desired chiral spirocyclic β-lactam.

Other Noteworthy Synthetic Strategies

While the Staudinger and Kinugasa reactions are dominant, other methods provide valuable alternatives, particularly for accessing unique substitution patterns or molecular architectures.

[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azomethine ylides with olefinic oxindoles is a powerful method for constructing spirooxindole-pyrrolidine cores.[14] While not directly forming an azetidinone, this strategy is crucial for creating closely related spiro-heterocyclic systems and can be a key step in a multi-step synthesis. These reactions often proceed with high diastereoselectivity and can be performed as multi-component reactions, enhancing operational efficiency.[14]

Intramolecular Cyclization

Intramolecular strategies offer an elegant way to construct the spiro-azetidinone framework. For example, the cyclization of steroidal dienamides can proceed via a 4-endo N-cyclization, followed by an aerobic oxidation, to yield complex steroidal spiro-β-lactams.[1][7] This approach is particularly useful when the spirocyclic core is derived from a complex, pre-existing ring system.

Comparative Analysis: Choosing the Right Tool for the Job

The optimal synthetic route depends heavily on the specific research objective. Here, we benchmark the primary methods against key performance indicators.

FeatureStaudinger [2+2] CycloadditionAsymmetric Kinugasa Reaction[3+2] CycloadditionIntramolecular Cyclization
Primary Product Azetidinone RingAzetidinone RingPyrrolidine RingAzetidinone Ring
Stereocontrol Diastereoselective (condition-dependent)Highly Diastereo- & EnantioselectiveHighly DiastereoselectiveOften substrate-controlled
Key Strengths Broad substrate scope, operational simplicity, reliability.[4][7]Excellent enantiocontrol, amenable to cascade reactions.[8][13]Multi-component capability, rapid complexity generation.[14]Access to complex fused systems from advanced intermediates.[1]
Key Limitations Enantiocontrol is challenging; can produce diastereomeric mixtures.[6]Requires specific functional handles (alkyne, nitrone), copper catalyst.[9]Does not directly form the azetidinone ring.Substrate-specific, less general applicability.
Best For Rapid library synthesis, targets where stereochemistry is not critical or can be controlled.Synthesis of single enantiomer products, complex polycyclic targets.Creating spiro-pyrrolidine analogs or as part of a multi-step route.Elaborating complex natural product-like scaffolds.

Conclusion

The synthesis of spiro-fused azetidinones is a vibrant area of chemical research, driven by the significant biological potential of these molecules. The classical Staudinger [2+2] cycloaddition remains a robust and versatile workhorse for accessing a wide variety of analogs.[1][4] However, for the demanding applications in modern drug development where precise three-dimensional structure is paramount, the asymmetric copper-catalyzed Kinugasa reaction has emerged as the gold standard, delivering exceptional levels of enantioselectivity and enabling elegant domino strategies to build molecular complexity.[8][11]

The choice between these methods is a strategic one. For initial exploration and library generation, the operational simplicity of the Staudinger reaction is often ideal. For the synthesis of a specific, enantiopure clinical candidate, the precision and power of the Kinugasa reaction are indispensable. By understanding the mechanistic nuances and practical limitations of each route, researchers can more effectively navigate the synthetic landscape to achieve their molecular design goals.

References

  • (2026). Current time information in Le Flore County, US. Google.
  • (2018). Asymmetric Synthesis of Spirocyclic β-Lactams via Copper-Catalyzed Kinugasa/Michael Domino Reactions. ResearchGate. Retrieved March 7, 2024, from [Link]

  • (n.d.). Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction. RSC Publishing. Retrieved March 7, 2024, from [Link]

  • (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Retrieved March 7, 2024, from [Link]

  • (2023, November 7). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PMC. Retrieved March 7, 2024, from [Link]

  • (2023, November 7). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Li, J., Ma, H., Zhong, X., Li, S., Zhang, J., Ao, Y., Zhou, W., & Cai, Q. (2023, September 23). Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D3QO01362F. Retrieved March 7, 2024, from [Link]

  • (2024, May 29). Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. ACS Publications. Retrieved March 7, 2024, from [Link]

  • (2020, April 6). Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction. PMC. Retrieved March 7, 2024, from [Link]

  • (n.d.). Fused-Linked and Spiro-Linked N-Containing Heterocycles. PMC. Retrieved March 7, 2024, from [Link]

  • (2025, August 1). Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. Retrieved March 7, 2024, from [Link]

  • (n.d.). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Retrieved March 7, 2024, from [Link]

  • Zhong, X., Huang, M., Xiong, H., Liang, Y., Zhou, W., & Cai, Q. (2022, October 17). Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones via Copper(I)-Catalyzed Kinugasa/C-C Coupling Cascade Reaction. PubMed. Retrieved March 7, 2024, from [Link]

  • (2014, February 20). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. ACS Publications. Retrieved March 7, 2024, from [Link]

  • (2025, August 6). Synthesis of spirocyclopropyl γ-lactams by tandem intramolecular azetidine ring-opening/closing cascade reaction: Synthetic and mechanistic aspects. ResearchGate. Retrieved March 7, 2024, from [Link]

  • (n.d.). Synthesis of spiro compounds by [3+2] cycloaddition reaction. ResearchGate. Retrieved March 7, 2024, from [Link]

  • (n.d.). Synthesis and reactivity of spiro-fused β-lactams. Biblio. Retrieved March 7, 2024, from [Link]

  • Sharma, P., Mahajan, D., Kumar, V., Kumar, R., & Bhargava, G. (2024, February 26). A facile, regio and diastereoselective synthesis of functionalized azetidin-2-ones: Cu(I) mediated Kinugasa reaction of functionalized nitrones with acetylenic alcohols. Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • (n.d.). The Kinugasa Reaction. Organic Reactions. Retrieved March 7, 2024, from [Link]

  • (2015, February 5). Theoretical Study of Mechanism and Stereoselectivity of Catalytic Kinugasa Reaction. ACS Publications. Retrieved March 7, 2024, from [Link]

  • Zhang, X., Liu, M., Zhan, D., Kaur, M., Jasinski, J. P., & Zhang, W. (2022). Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. New Journal of Chemistry (RSC Publishing). Retrieved March 7, 2024, from [Link]

  • (n.d.). Synthesis of spiro-fused 2-azetidinones 211. Yields are based on three... ResearchGate. Retrieved March 7, 2024, from [Link]

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Safety & Regulatory Compliance

Safety

6-Oxa-1-azaspiro[3.4]octan-2-one proper disposal procedures

Topic: 6-Oxa-1-azaspiro[3.4]octan-2-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Safety Summary Immediate Action...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Oxa-1-azaspiro[3.4]octan-2-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Immediate Action Required: Treat 6-Oxa-1-azaspiro[3.4]octan-2-one as a High-Potency Sensitizer .

While often categorized generically as a pharmaceutical building block, this compound contains a strained


-lactam (azetidin-2-one)  ring. This structural motif is the pharmacophore responsible for the biological activity—and allergenicity—of penicillin-class antibiotics. Improper disposal risks environmental contamination and severe respiratory or dermal sensitization in downstream waste handlers.

Core Safety Directive:

  • NEVER dispose of this compound (solid or solution) down the drain.

  • NEVER mix with general trash or "non-hazardous" chemical waste without prior deactivation.

  • MANDATORY PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if handling powder) to prevent inhalation of sensitizing dust.

Chemical Profile & Disposal Logic[1]

To dispose of this chemical safely, you must understand why it is hazardous.

FeatureDescriptionDisposal Implication
Structure Spirocyclic system fusing a tetrahydrofuran ring and a

-lactam ring.
The 4-membered lactam ring is highly strained and electrophilic.
Reactivity Susceptible to nucleophilic attack at the carbonyl carbon.Opportunity: We can chemically "kill" the hazard by opening the ring via hydrolysis.
Hazard Potential biological activity; Skin/Respiratory Sensitizer (H317).[1]Waste must be segregated from general solvents to prevent accidental exposure to waste technicians.
The Deactivation Strategy: Ring-Opening Hydrolysis

The safest disposal method involves chemically degrading the


-lactam ring before the waste leaves the hood. This converts the reactive, sensitizing spiro-lactam into a biologically inactive amino-acid/ether derivative.

Mechanism:



Operational Protocol: Chemical Deactivation

Use this protocol for pure solids, stock solutions, or reaction mixtures containing >1% of the compound.

Materials Required
  • Deactivating Agent: 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Solvent: Methanol or Ethanol (to ensure solubility during hydrolysis).

  • Verification: pH strips (Range 0–14).

  • Vessel: Glass beaker with magnetic stir bar.

Step-by-Step Procedure
  • Solubilization:

    • Dissolve the solid waste in a minimal amount of Methanol/Ethanol.

    • Note: If the waste is already in an organic solvent, ensure it is miscible with water (e.g., DMSO, DMF, MeCN). If in an immiscible solvent (DCM, EtOAc), add a phase transfer catalyst (e.g., TBAB) or stir vigorously to create an emulsion.

  • Base Addition (The Kill Step):

    • Slowly add 1 M NaOH to the waste solution.

    • Ratio: Use at least a 2:1 molar excess of NaOH relative to the spiro-lactam. If the quantity is unknown, add a volume of 1 M NaOH equal to the volume of the waste solution.

  • Reaction Time:

    • Stir the mixture at room temperature for 2–4 hours .

    • Scientific Insight: While simple penicillins hydrolyze in minutes, spiro-fused systems can be sterically hindered. The extended time ensures complete ring opening.

  • Verification:

    • Check pH. It must remain >12 throughout the stirring period. If it drops, add more NaOH.

    • Optional Validation: Run a TLC or LC-MS sample. The disappearance of the parent peak (M+) confirms successful deactivation.

  • Neutralization & Disposal:

    • Once confirmed inactive, neutralize the solution to pH 7–9 using dilute HCl.

    • Dispose of the resulting mixture into the Aqueous Waste or Solvent Waste stream (depending on organic content) labeled "Deactivated Pharmaceutical Intermediates."

Waste Stream Decision Tree

Use this logic flow to determine the immediate destination of your waste.

DisposalTree Start Waste Generated: 6-Oxa-1-azaspiro[3.4]octan-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Trace Trace (Vials/Sharps) State->Trace Dissolve Dissolve in MeOH Solid->Dissolve Hydrolysis ADD 1M NaOH (Stir 4 hrs, pH > 12) Liquid->Hydrolysis Bin_Sharps Biohazard/Sharps Bin (Seal & Label) Trace->Bin_Sharps Dissolve->Hydrolysis Check Verify Ring Opening (TLC/LCMS) Hydrolysis->Check Neutralize Neutralize to pH 7 Check->Neutralize Bin_Chem Chemical Waste Container (Label: Deactivated Pharm) Neutralize->Bin_Chem

Figure 1: Decision matrix for segregating and treating spiro-lactam waste based on physical state.

Emergency Procedures

Spill Management

If 6-Oxa-1-azaspiro[3.4]octan-2-one powder is spilled outside the hood:

  • Evacuate the immediate area to allow aerosols to settle (10 min).

  • Don PPE: Double gloves, goggles, and N95 respirator.

  • Contain: Cover the spill with a paper towel soaked in 1 M NaOH (this begins deactivation immediately).

  • Clean: Wipe up the material.[2] Clean the surface twice with soap and water.

  • Dispose: Place all cleanup materials into a sealable bag, label as "Hazardous Drug Spill Debris," and place in the hazardous waste stream.

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (it enhances absorption).

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

Regulatory Compliance (US/EU Context)

Even if this specific CAS is not explicitly "P-listed" (Acutely Hazardous) under EPA RCRA regulations, it falls under the "Pharmaceutical Waste" rule (40 CFR Part 266 Subpart P) for healthcare and research facilities.

  • EPA Classification: Treat as Hazardous Waste Pharmaceutical .[3]

  • Sewering Prohibition: Under the 2019 EPA Final Rule, no pharmaceutical waste (hazardous or non-hazardous) may be flushed down the drain [1].

  • Container Labeling: All waste containers must be labeled "Hazardous Waste - Pharmaceutical" and kept closed when not actively adding waste.

Deactivation Workflow Visualization

HydrolysisFlow Step1 1. Solubilize (MeOH/EtOH) Step2 2. Add Base (1M NaOH, pH>12) Step1->Step2 Prepare Step3 3. React (Ring Opening) Step2->Step3 Hydrolysis Step4 4. Disposal (Chemical Waste) Step3->Step4 Neutralize

Figure 2: The chemical deactivation workflow ensures the


-lactam ring is destroyed prior to final disposal.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Link

  • Brahms, A., & Peifer, C. (2021).[4] Targeted Hydrolysis of

    
    -Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.[4][5][6] Water, 13(16), 2225.[6] Link
    
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.Link

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Handling

Personal protective equipment for handling 6-Oxa-1-azaspiro[3.4]octan-2-one

This guide outlines the safety, logistical, and operational protocols for handling 6-Oxa-1-azaspiro[3.4]octan-2-one . Executive Safety Summary: The Spiro-Lactam Risk Profile 6-Oxa-1-azaspiro[3.4]octan-2-one is not a gene...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 6-Oxa-1-azaspiro[3.4]octan-2-one .

Executive Safety Summary: The Spiro-Lactam Risk Profile

6-Oxa-1-azaspiro[3.4]octan-2-one is not a generic organic intermediate.[1] It belongs to the class of spirocyclic


-lactams .[1] While standard Safety Data Sheets (SDS) often classify it based on general irritation or corrosivity, its chemical structure dictates a higher tier of precaution due to two specific molecular features:[1][2]
  • The

    
    -Lactam Ring (Azetidin-2-one):  This strained 4-membered ring is an electrophilic acylating agent.[1] In biological systems, this moiety is responsible for the immunogenic activity seen in penicillin-class antibiotics.[1] Treat this compound as a potential respiratory and skin sensitizer. [1][3]
    
  • The Spiro-Ether Junction: The spiro-fusion increases the rigidity and lipophilicity of the molecule, potentially enhancing skin permeation compared to non-spiro analogs.[1]

Core Directive: Do not handle this compound on an open bench. All operations requires containment strategies typically reserved for potent sensitizers.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneEquipment RequirementTechnical Justification
Respiratory P100 Respirator (Minimum) or PAPR The primary risk is inhalation sensitization.[1][2] Simple surgical masks offer zero protection against lactam aerosols.[1][2]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer Glove: Standard Nitrile.Inner Glove: Long-cuff Nitrile (contrast color).Why:[1][2] Beta-lactams can permeate standard latex.[1][2] Double gloving allows immediate detection of breaches.[1][2]
Dermal (Body) Tyvek® Lab Coat (Closed Front)Cotton lab coats absorb liquids and hold the allergen against the skin.[1][2] Impervious Tyvek prevents dermal absorption.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the risk of corrosive injury (H314 potential) from hydrolysis products.[1][2]
Engineering Fume Hood / Glove Box Mandatory. Face velocity must be >100 fpm.[1][2] If handling >1g of powder, use a static-dissipative glove bag or isolator.[1][2]

Operational Protocol: Safe Handling Workflow

This workflow minimizes aerosol generation, the primary vector for sensitization.[1]

Phase 1: Preparation & Weighing
  • Static Control: Spiro-lactam powders are often electrostatic.[1] Use an ionizing fan or anti-static gun inside the hood before opening the vial.[1]

  • The "Dunk" Method: Do not spatula the powder into a weighing boat if possible.[1][2]

    • Preferred: Tare the receiving vessel (with solvent) and add the solid directly.[1]

    • Alternative: Weigh the closed vial, remove the cap inside the hood, transfer, recap, and re-weigh the vial (difference weighing).

Phase 2: Solubilization
  • Solvent Choice: Dissolve immediately to reduce dust risk.[1] This compound is generally soluble in DMSO, Methanol, and DCM.[1]

  • Venting: When dissolving, the heat of solution (exothermic) may pressurize the vial.[1][2] Use a venting needle if dissolving >500 mg in a septum-capped vial.

Phase 3: Transfer & Reaction
  • Closed Systems: Transfer solutions via syringe or cannula.[1][2] Avoid pouring.

  • Quenching: If the reaction uses nucleophiles (amines/alcohols), the lactam ring will open, generally reducing the sensitization risk of the product.[1]

Decontamination & Disposal Logic

Standard solvent cleaning is insufficient because it spreads the allergen.[1] You must chemically degrade the lactam ring.

Decontamination Solution (The "Lactam Breaker")

Prepare a solution of 1N Sodium Hydroxide (NaOH) in 20% Methanol .[1][2]

  • Mechanism:[1][3][4] The hydroxide ion attacks the carbonyl of the

    
    -lactam, opening the ring and forming a linear, water-soluble amino-acid derivative that lacks the acylating capability of the parent compound.[1][2]
    
Spill Response Protocol
  • Evacuate: If powder is spilled outside the hood, evacuate the lab for 15 minutes to allow aerosols to settle.

  • Cover: Gently cover the spill with paper towels soaked in the Lactam Breaker solution.[1][2]

  • Wait: Allow 10 minutes for hydrolysis.

  • Clean: Wipe up (do not brush).[1] Double bag all waste.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this specific spiro-lactam, integrating the chemical risks with operational controls.

SafetyProtocol Compound 6-Oxa-1-azaspiro[3.4]octan-2-one RiskAnalysis Risk Analysis: 1. Electrophilic Beta-Lactam (Sensitizer) 2. Corrosive Potential (H314) Compound->RiskAnalysis State Physical State? RiskAnalysis->State Solid Solid / Powder State->Solid Solution Solution State->Solution Engineering Engineering Control: Fume Hood Required Solid->Engineering < 1 gram Isolator High Containment: Glove Box / HEPA Enclosure Solid->Isolator > 1 gram Solution->Engineering PPE_Solid PPE Upgrade: Double Gloves + Tyvek + N95/P100 Engineering->PPE_Solid If Powder PPE_Liquid PPE Standard: Nitrile Gloves + Lab Coat + Goggles Engineering->PPE_Liquid If Liquid Isolator->PPE_Solid Decon Decontamination: 1N NaOH/MeOH (Ring Opening) PPE_Solid->Decon Spill PPE_Liquid->Decon Spill

Caption: Operational decision tree based on physical state and quantity, prioritizing respiratory protection for solid handling.

References

  • Esco Pharma. (2019).[1][2][3] Prioritizing Personnel Safety in Antibiotic Production (Beta-Lactam Handling). Retrieved October 26, 2023, from [Link][1]

  • PubChem. (2025).[1] Compound Summary: 6-Oxa-1-azaspiro[3.4]octan-2-one.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

Sources

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